Product packaging for EMD534085(Cat. No.:CAS No. 858668-07-2)

EMD534085

Cat. No.: B1684020
CAS No.: 858668-07-2
M. Wt: 476.5 g/mol
InChI Key: MARIUIDCPUZLKZ-FUKQBSRTSA-N
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Description

a kinesin-5 inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31F3N4O2 B1684020 EMD534085 CAS No. 858668-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[(2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]-3-[2-(dimethylamino)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARIUIDCPUZLKZ-FUKQBSRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCNC(=O)NC[C@H]1CC[C@H]2[C@@H](NC3=C([C@H]2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235147
Record name EMD-534085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858668-07-2
Record name EMD-534085
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858668072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD-534085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-534085
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL67QX8036
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mitotic Mechanism of Action of EMD534085

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD534085 is a potent and selective small-molecule inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, making it a critical component of cell division.[2] Unlike classic antimitotic agents such as taxanes or vinca alkaloids that target microtubule dynamics directly, Eg5 inhibitors offer a more targeted approach by specifically disrupting a protein active only during mitosis. This specificity presents a promising therapeutic window for cancer treatment. This compound acts by inducing mitotic arrest and subsequent programmed cell death (apoptosis) in proliferating cancer cells.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: From Eg5 Inhibition to Mitotic Arrest

The primary mechanism of this compound involves the direct inhibition of Eg5's motor function, which sets off a cascade of events culminating in cell cycle arrest.

  • Allosteric Inhibition of Eg5: this compound binds to an allosteric pocket on the Eg5 motor domain.[4] This binding site is distinct from the ATP-binding site and is formed by loop L5, helix α2, and helix α3. This allosteric interaction locks the motor protein in a state that inhibits its ATPase activity.[5]

  • Disruption of Spindle Bipolarity: The Eg5 motor protein is a homotetramer that functions by crosslinking antiparallel microtubules and sliding them apart. This action generates an outward force that is essential for separating the centrosomes to establish a bipolar spindle. By inhibiting Eg5's motor activity, this compound prevents this crucial centrosome separation.

  • Formation of Monopolar Spindles: The consequence of Eg5 inhibition is the formation of aberrant "monopolar" or "monoastral" spindles, where duplicated centrosomes fail to separate and microtubules radiate from a single point, with chromosomes attached.[2][3]

  • Activation of the Spindle Assembly Checkpoint and Mitotic Arrest: The presence of a monopolar spindle and improperly attached chromosomes activates the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are correctly attached to a bipolar spindle.[3] This activation leads to a prolonged halt in the cell cycle, a state known as mitotic arrest.[6][7]

EMD534085_MoA cluster_0 Molecular Interaction cluster_1 Cellular Consequence EMD This compound Eg5 Eg5 Kinesin Motor (Allosteric Pocket) EMD->Eg5 Binds ATPase ATPase Activity Eg5->ATPase Inhibits Centrosome Centrosome Separation ATPase->Centrosome Prevents Bipolar Bipolar Spindle Formation Centrosome->Bipolar Fails Monopolar Monopolar Spindle Formation Centrosome->Monopolar Leads to Arrest Mitotic Arrest Monopolar->Arrest Triggers

Caption: Core mechanism of this compound leading to mitotic arrest.

Induction of Apoptosis

Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers the intrinsic pathway of apoptosis.

  • Signal Initiation: After a prolonged period in mitosis (e.g., an average of ~5 hours in HL-60 cells treated with this compound), pro-apoptotic signals accumulate.[5]

  • Caspase Activation: The apoptotic cascade is initiated, marked by the activation of initiator caspases (caspase-8 and caspase-9) and subsequently, effector caspases (caspase-3 and caspase-7).[4]

  • Substrate Cleavage and Cell Death: Activated effector caspases cleave critical cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1), leading to the characteristic biochemical and morphological signs of apoptosis and eventual cell death.[4]

Apoptosis_Pathway Arrest Prolonged Mitotic Arrest SAC Sustained Spindle Assembly Checkpoint Signal Arrest->SAC Intrinsic Intrinsic Apoptosis Pathway SAC->Intrinsic Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp8 Caspase-8 Activation Intrinsic->Casp8 Casp37 Effector Caspase Activation (Caspase-3, Caspase-7) Casp9->Casp37 Casp8->Casp37 PARP PARP1 Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic cascade initiated by this compound-induced mitotic arrest.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo assays.

ParameterValueCell Line / SystemCitation
IC₅₀ (Eg5 ATPase Activity) 8 nMBiochemical Assay[1][4]
IC₅₀ (Cell Proliferation) 30 nMHCT116 (Colon Cancer)[1]
EC₅₀ (Monopolar Spindles) ~70 nMU-2 OS (Osteosarcoma)[3]
In Vivo Efficacy Tumor growth reductionCOLO 205 Xenograft[1]

A first-in-human Phase I clinical trial was conducted to evaluate the safety and preliminary efficacy of this compound in patients with advanced solid tumors or lymphoma.[7]

Clinical Trial ParameterResultCitation
Study Design Phase I, Open-Label, 3+3 Dose-Escalation[7]
Maximum Tolerated Dose (MTD) 108 mg/m²/day (intravenous, every 3 weeks)[7]
Dose-Limiting Toxicities (DLTs) Grade 4 Neutropenia, Grade 3 Acute Coronary Syndrome[7]
Common Adverse Events Asthenia (50%), Neutropenia (32%)[7]
Best Response Stable Disease (52% of patients)[7]
Objective Responses (CR/PR) None observed[7]

Key Experimental Protocols

Immunofluorescence Assay for Monopolar Spindle Visualization

This protocol is adapted from studies on U-2 OS cells to visually confirm the mechanism of action.[3]

  • Cell Culture: Seed U-2 OS cells onto glass coverslips in a 6-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0-10,000 nM) or a vehicle control (DMSO) for 4-6 hours.

  • Fixation: Gently wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[8][9] Alternatively, ice-cold methanol can be used for fixation.[8]

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody entry.

  • Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour.[10]

  • Primary Antibody Incubation: Incubate cells with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Key antibodies include:

    • Mouse anti-α-tubulin (to visualize microtubules/spindles).

    • Rabbit anti-centrin or anti-gamma-tubulin (to visualize centrosomes).

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488 and Goat anti-Rabbit Alexa Fluor 594) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Stain DNA with Hoechst or DAPI for 5-10 minutes. Wash thoroughly and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize cells using a fluorescence microscope. Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype at each drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the accumulation of cells in mitosis (G2/M phase).

  • Cell Culture and Treatment: Culture HL-60 cells in suspension. Treat with this compound (e.g., 500 nM) for various time points (e.g., 0, 8, 16, 24 hours).[5]

  • Cell Harvesting: Harvest approximately 1x10⁶ cells by centrifugation.

  • Fixation: Wash cells with PBS, then resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the stained cells on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Analysis: Gate the cell populations based on DNA content to determine the percentage of cells in G1 (2N DNA), S (>2N, <4N DNA), and G2/M (4N DNA) phases. An increase in the 4N population indicates mitotic arrest.[5] A sub-G1 peak indicates apoptotic cells with fragmented DNA.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_process Processing & Staining cluster_acq Data Acquisition & Analysis A Seed Cells (e.g., U-2 OS on coverslips) B Incubate & Allow Adherence A->B C Treat with this compound (Dose-Response / Time-Course) B->C D Fix, Permeabilize, Block C->D E Incubate with Primary Antibodies (e.g., anti-tubulin) D->E F Incubate with Fluorescent Secondary Antibodies & DAPI E->F G Fluorescence Microscopy or Flow Cytometry F->G H Quantify Phenotype (e.g., % Monopolar Spindles, % G2/M Arrest) G->H

Caption: Generalized workflow for in vitro analysis of this compound activity.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of the mitotic kinesin Eg5. Its mechanism of action is well-defined, proceeding through the inhibition of Eg5's ATPase activity, which prevents centrosome separation and leads to the formation of monopolar spindles. This aberrant mitotic state triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately induces apoptosis in cancer cells. While preclinical data demonstrated significant antitumor activity, a Phase I clinical trial showed that this compound was well-tolerated but had limited activity as a monotherapy.[7] This highlights the compound's clear biological effect but also underscores the challenges in translating potent antimitotic activity into robust clinical responses. Further research may explore its use in combination therapies to enhance its therapeutic potential.

References

EMD534085: A Selective Eg5 Kinesin Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EMD534085 is a potent and selective allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a critical motor protein for the formation of the bipolar mitotic spindle. By binding to a pocket distinct from the ATP-binding site, this compound induces a conformational change in Eg5 that prevents its interaction with microtubules, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization.

Introduction to Eg5 and its Role in Mitosis

The kinesin spindle protein Eg5 is a plus-end directed microtubule motor protein that plays an essential role in the early stages of mitosis. It functions as a homotetramer, crosslinking antiparallel microtubules and sliding them apart to establish and maintain the bipolar spindle. This process is crucial for the proper segregation of sister chromatids into two daughter cells. Inhibition of Eg5 function prevents centrosome separation, leading to the collapse of the nascent spindle into a "monoaster" characterized by a radial array of microtubules surrounding the two unseparated centrosomes. This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis, which ultimately triggers apoptosis in cancer cells. Due to its specific role in proliferating cells, Eg5 has emerged as an attractive target for the development of novel anticancer therapeutics with a potentially wider therapeutic window compared to traditional microtubule-targeting agents like taxanes and vinca alkaloids.

This compound: Mechanism of Action and Biochemical Profile

This compound is a small molecule inhibitor that selectively targets Eg5. It binds to an allosteric pocket on the motor domain of Eg5, which is formed by helix α2/loop L5 and helix α3. This binding is non-competitive with respect to ATP.

Biochemical Activity

This compound is a highly potent inhibitor of the microtubule-activated ATPase activity of Eg5.

Parameter Value Reference
IC50 (Eg5 ATPase activity) 8 nM[1]
Selectivity

This compound exhibits high selectivity for Eg5 over other kinesin motor proteins.

Kinesin Target Concentration Tested Inhibition Reference
BimC1 µM or 10 µMNo[1]
CENP-E1 µM or 10 µMNo[1]
Chromokinesin1 µM or 10 µMNo[1]
KHC1 µM or 10 µMNo[1]
KIF3C1 µM or 10 µMNo[1]
KIFC31 µM or 10 µMNo[1]
MKLP-11 µM or 10 µMNo[1]
MCAK1 µM or 10 µMNo[1]

Cellular Activity and In Vivo Efficacy

This compound effectively inhibits the proliferation of various cancer cell lines by inducing mitotic arrest and subsequent apoptosis.

Cellular Proliferation
Cell Line IC50 (Proliferation) Assay Reference
HCT116 (colon cancer)30 nMCrystal violet staining (48 hrs)[2]
Induction of Mitotic Arrest and Apoptosis

Treatment of cancer cells with this compound leads to a significant increase in the mitotic index, characterized by the formation of monopolar spindles. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, marked by the activation of caspases 8, 9, 3, and 7, cleavage of PARP1, and degradation of anti-apoptotic proteins like Mcl-1 and XIAP.[1]

In Vivo Antitumor Activity

Intraperitoneal administration of this compound has been shown to significantly reduce tumor growth in xenograft models without causing toxic side effects.[1]

Clinical Development

A phase I clinical trial of this compound was conducted in patients with advanced solid tumors or lymphoma. The maximum tolerated dose (MTD) was determined to be 108 mg/m²/day, with neutropenia being the most common dose-limiting toxicity. While no complete or partial responses were observed, stable disease was achieved in 52% of patients.[2]

Experimental Protocols

Eg5 Microtubule-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is inhibited by this compound. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.

Materials:

  • Purified recombinant human Eg5 motor domain

  • Paclitaxel-stabilized microtubules

  • ATPase buffer: 25mM ACES/KOH (pH 6.9), 2mM magnesium acetate, 2mM potassium EGTA (pH 8), 0.1mM potassium EDTA (pH 8), 1mM β-mercaptoethanol

  • Assay mix: ATPase buffer supplemented with 2mM phosphoenolpyruvate (PEP), 0.25mM NADH, 17.4 µg/mL LDH, and 34 µg/mL PK

  • ATP solution

  • This compound stock solution in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay mix.

  • Add the this compound dilutions or DMSO (for control) to the wells.

  • Add purified Eg5 protein to a final concentration of approximately 40 nM.

  • Add paclitaxel-stabilized microtubules to a final concentration of approximately 1 µM.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of approximately 1 mM.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Microtubule Gliding Assay

This assay visually demonstrates the inhibition of Eg5 motor activity. In this setup, Eg5 motors are adhered to a glass surface, and the movement of fluorescently labeled microtubules is observed.

Materials:

  • Purified recombinant human Eg5 motor protein

  • Rhodamine-labeled, taxol-stabilized microtubules

  • Gliding Buffer: BRB80 (80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA) with 1 mM ATP, 10 µM Taxol, and 0.2 mg/mL casein

  • Casein solution (1 mg/mL in BRB80)

  • Microscope slides and coverslips

  • Fluorescence microscope with a CCD camera

Procedure:

  • Construct a flow chamber using a microscope slide and coverslip.

  • Introduce the casein solution into the chamber and incubate for 5 minutes to block non-specific binding.

  • Wash the chamber with Gliding Buffer.

  • Introduce the Eg5 protein solution into the chamber and incubate for 5 minutes to allow the motors to adhere to the surface.

  • Wash the chamber with Gliding Buffer to remove unbound motors.

  • Introduce the fluorescently labeled microtubules into the chamber.

  • Observe the movement of microtubules using a fluorescence microscope. In the presence of an effective inhibitor like this compound, the gliding motility of the microtubules will be significantly reduced or completely abolished.

Immunofluorescence Staining for Monopolar Spindles

This protocol allows for the visualization of the characteristic monopolar spindle phenotype induced by this compound in cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Fixative: 4% paraformaldehyde in PBS or ice-cold methanol

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 1-5% BSA or normal goat serum in PBS

  • Primary antibodies:

    • Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, clone DM1A)

    • Rabbit anti-pericentrin or anti-γ-tubulin antibody (for centrosome staining)

  • Fluorophore-conjugated secondary antibodies:

    • Goat anti-mouse IgG (e.g., Alexa Fluor 488)

    • Goat anti-rabbit IgG (e.g., Alexa Fluor 594)

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with this compound (e.g., 100-500 nM) or DMSO (control) for a specified time (e.g., 16-24 hours).

  • Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • If using paraformaldehyde fixation, permeabilize the cells with Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. Cells treated with this compound will exhibit monopolar spindles, with microtubules radiating from unseparated centrosomes, while control cells will show normal bipolar spindles.

Visualizations

Signaling Pathway

Eg5_Mitotic_Pathway cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Inhibition Inhibition by this compound Prophase_Centrosomes Duplicated Centrosomes Eg5_Motor Eg5 Motor Protein Prophase_Centrosomes->Eg5_Motor recruits Microtubules Microtubules Eg5_Motor->Microtubules crosslinks & slides apart Monopolar_Spindle Monopolar Spindle Eg5_Motor->Monopolar_Spindle Bipolar_Spindle Bipolar Spindle Formation Microtubules->Bipolar_Spindle leads to Chromosome_Alignment Chromosome Alignment Bipolar_Spindle->Chromosome_Alignment This compound This compound This compound->Eg5_Motor inhibits Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Role of Eg5 in mitosis and its inhibition by this compound.

Experimental Workflow

Eg5_Inhibitor_Screening_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies ATPase_Assay Eg5 ATPase Assay (IC50 determination) Gliding_Assay Microtubule Gliding Assay (Visual confirmation of inhibition) ATPase_Assay->Gliding_Assay Proliferation_Assay Cell Proliferation Assay (IC50 determination) Gliding_Assay->Proliferation_Assay Immunofluorescence Immunofluorescence (Monopolar spindle visualization) Proliferation_Assay->Immunofluorescence Apoptosis_Assay Apoptosis Assay (Caspase activation, etc.) Immunofluorescence->Apoptosis_Assay Xenograft_Model Xenograft Tumor Model (Efficacy and toxicity) Apoptosis_Assay->Xenograft_Model Clinical_Trials Clinical Trials Xenograft_Model->Clinical_Trials Leads to Start Compound Synthesis (this compound) Start->ATPase_Assay

Caption: Workflow for the evaluation of this compound as an Eg5 inhibitor.

Logical Relationship of Selectivity

EMD534085_Selectivity cluster_Kinesin_Family Kinesin Superfamily This compound This compound Eg5 Eg5 (Kinesin-5) This compound->Eg5 Potent Inhibition (IC50 = 8 nM) Other_Kinesins Other Kinesins (BimC, CENP-E, KHC, etc.) This compound->Other_Kinesins No Significant Inhibition (at 1 µM or 10 µM) Mitotic_Function Mitotic_Function Eg5->Mitotic_Function Essential for Bipolar Spindle Formation Diverse_Functions Diverse_Functions Other_Kinesins->Diverse_Functions Involved in Cargo Transport, etc. Anticancer_Effect Anticancer_Effect Mitotic_Function->Anticancer_Effect Targeted Disruption Reduced_Side_Effects Reduced_Side_Effects Diverse_Functions->Reduced_Side_Effects Spared from Inhibition

Caption: Selectivity of this compound for Eg5 over other kinesins.

References

An In-depth Technical Guide to EMD534085: A Potent and Selective Kinesin Spindle Protein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD534085 is a potent and selective, allosteric inhibitor of the mitotic kinesin-5 (KSP), also known as Eg5.[1] It belongs to the hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) class of compounds.[1] By inhibiting Eg5, this compound induces mitotic arrest, leading to apoptosis in proliferating cancer cells.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Synthesis

This compound was identified through a high-throughput screening campaign of an in-house compound collection, which led to the discovery of the hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) scaffold as a potent inhibitor of Kinesin-5.[1] Optimization of this initial hit led to the identification of this compound as a clinical candidate.[1]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the peer-reviewed literature. The primary publication on its discovery notes that the synthesis is challenging due to the presence of multiple stereogenic centers, requiring diastereomeric and enantioselective separations which result in a low overall yield.

The general synthetic approach for the hexahydro-2H-pyrano[3,2-c]quinoline core involves a Povarov reaction, which is a multicomponent reaction between an aniline, an aldehyde, and an activated alkene. For the synthesis of the specific HHPQ core of this compound, a substituted aniline, a phenyl-containing aldehyde, and a dihydropyran derivative would be the likely key starting materials. Subsequent modifications would be required to introduce the trifluoromethyl group and the urea-linked dimethylaminoethyl side chain.

Mechanism of Action

This compound is a potent and selective inhibitor of the mitotic kinesin-5 (Eg5) with an IC50 of 8 nM.[1] Eg5 is a motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle in dividing cells. By binding to an allosteric pocket of Eg5, this compound inhibits its ATPase activity, which is necessary for its motor function.[1] This inhibition prevents the separation of centrosomes and the formation of a bipolar spindle, leading to the formation of characteristic monopolar spindles and subsequent mitotic arrest.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Signaling Pathway

The inhibition of Eg5 by this compound initiates a signaling cascade that culminates in apoptosis. The key steps are outlined in the diagram below.

EMD534085_Signaling_Pathway This compound This compound Eg5 Kinesin-5 (Eg5) This compound->Eg5 Inhibition MitoticArrest Mitotic Arrest (Monoastral Spindle) This compound->MitoticArrest Induces MitoticSpindle Bipolar Mitotic Spindle Formation Eg5->MitoticSpindle Required for Caspase9 Caspase-9 Activation MitoticArrest->Caspase9 Caspase8 Caspase-8 Activation MitoticArrest->Caspase8 Apoptosis Apoptosis Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP Mcl1_XIAP Mcl-1 & XIAP Degradation Caspase37->Mcl1_XIAP Caspase8->Caspase37 PARP->Apoptosis Leads to Mcl1_XIAP->Apoptosis Promotes

This compound induced apoptotic signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/AssayReference
Eg5 Inhibition (IC50) 8 nMEnzymatic ATPase assay[1]
Cell Proliferation (IC50) 30 nMHCT116 colon cancer cells[3]
Monopolar Mitotic Arrest (EC50) ~70 nmol/LU-2 OS osteosarcoma cells[4]
Table 2: In Vivo and Clinical Data for this compound
ParameterValueModel/Study PopulationReference
Tumor Growth Inhibition Significant reduction at 15 and 30 mg/kgCOLO 205 colon cancer mouse xenograft[3]
Mouse Pharmacokinetics (low dose) Clearance: 1.8 L/h/kg; Vd: 7.4 L/kg; t1/2: ~2.5 hMice[1]
Mouse Bioavailability (high dose, >10 mg/kg) >50%Mice[1]
Maximum Tolerated Dose (MTD) 108 mg/m²/dayPatients with advanced solid tumors or lymphoma
Dose-Limiting Toxicities (DLTs) Grade 4 neutropenia, Grade 3 acute coronary syndromePhase I clinical trial
Clinical Response Stable disease in 52% of patients; no complete or partial responsesPhase I clinical trial

Experimental Protocols

Cell-Based Assay for Mitotic Arrest

This protocol is based on methods described for evaluating the effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound required to induce mitotic arrest in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • RO-3306 (CDK1 inhibitor for cell synchronization)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against phospho-Histone H3 (a mitotic marker)

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain for nuclear DNA

  • Fluorescence microscope

Procedure:

  • Cell Culture and Synchronization:

    • Plate cells at an appropriate density in multi-well plates or on coverslips.

    • Allow cells to adhere and grow for 24 hours.

    • To synchronize cells in the G2 phase, treat with 10 µM RO-3306 for 16 hours.[1]

  • This compound Treatment:

    • Wash the synchronized cells with warm PBS to remove the RO-3306.

    • Release the cells into fresh, warm growth medium containing various concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM). Include a vehicle control (DMSO).

    • Incubate the cells for a defined period (e.g., 4-16 hours) to allow for entry into mitosis and subsequent arrest.

  • Immunofluorescence Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the cells with PBS.

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate the cells with the primary antibody against phospho-Histone H3 overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI or Hoechst stain.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of mitotic cells (positive for phospho-Histone H3 staining) for each concentration of this compound.

    • Determine the EC50 for mitotic arrest by plotting the percentage of mitotic cells against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy Study

This protocol is a general representation of a xenograft study to evaluate the antitumor activity of this compound.

Objective: To assess the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cell line (e.g., COLO 205)

  • Matrigel (or similar basement membrane matrix)

  • This compound formulation for injection (e.g., in a suitable vehicle)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound to the treatment groups via the desired route (e.g., intraperitoneal injection) at specified doses (e.g., 15 and 30 mg/kg) and schedule (e.g., twice weekly).[2]

    • Administer the vehicle alone to the control group.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the mice for any other signs of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a specific size or after a predetermined duration.

    • Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth rates between the treatment and control groups to determine the antitumor efficacy of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a Kinesin-5 inhibitor like this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening (ATPase Assay) Hit_Opt Hit Optimization (SAR Studies) HTS->Hit_Opt In_Vitro_Activity In Vitro Activity (IC50, Selectivity) Hit_Opt->In_Vitro_Activity Cell_Assays Cell-Based Assays (Proliferation, Mitotic Arrest, Apoptosis) In_Vitro_Activity->Cell_Assays PK_Studies Pharmacokinetic Studies (Mouse) Cell_Assays->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Tox_Studies Preclinical Toxicology Efficacy_Studies->Tox_Studies Phase1 Phase I Clinical Trial (Safety, MTD) Tox_Studies->Phase1

Preclinical to clinical development workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the mitotic kinesin-5, Eg5. Its mechanism of action, leading to mitotic arrest and apoptosis in cancer cells, has been extensively studied. Preclinical studies demonstrated significant antitumor efficacy in vivo. A phase I clinical trial established its safety profile and maximum tolerated dose in humans, although it showed limited single-agent activity. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in this compound and the broader field of Kinesin-5 inhibitors as potential anticancer therapeutics. Further research may explore combination therapies to enhance the clinical efficacy of this class of compounds.

References

EMD534085 (CAS 858668-07-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of EMD534085 (CAS 858668-07-2), a potent and selective inhibitor of the mitotic kinesin Eg5. This document includes a summary of its mechanism of action, in vitro and in vivo activity, and available clinical data. Detailed experimental protocols and visualizations of key biological pathways are also provided to support further research and development efforts.

Core Properties of this compound

This compound is a quinoline derivative that has been investigated for its potential as an antineoplastic agent.[1]

PropertyValueReference
CAS Number 858668-07-2[2]
Molecular Formula C25H31F3N4O2[2]
Molecular Weight 476.53 g/mol [3]
Appearance Off-White Solid[4]
Solubility Soluble in DMSO (≥ 26 mg/mL)[4][5]
Purity ≥98%[4]
Storage Store at -20°C[5]

Pharmacological Profile

This compound is a highly potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[6] Eg5 is a motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[7][8]

Mechanism of Action

By inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles.[9] This disruption of the mitotic machinery activates the spindle assembly checkpoint, causing cells to arrest in mitosis, which ultimately triggers apoptotic cell death.[9]

In Vitro Activity

This compound has demonstrated potent inhibitory activity against Eg5 and antiproliferative effects in various cancer cell lines.

ParameterValueCell Line/TargetReference
Eg5 IC50 8 nM-[9]
HCT116 IC50 30 nMHuman Colon Carcinoma[4]
In Vivo Pharmacokinetics in Mice

Preclinical studies in mice have provided initial insights into the pharmacokinetic profile of this compound.

ParameterValueSpeciesReference
Clearance 1.8 L/h/kgMouse[6]
Volume of Distribution 7.4 L/kgMouse[6]
Half-life ~2.5 hoursMouse[6]
Bioavailability (oral) >50% (at doses >10 mg/kg)Mouse[6]

Clinical Trial Information

This compound was evaluated in a Phase I clinical trial in patients with advanced solid tumors or lymphoma.[1]

ParameterFindingReference
Maximum Tolerated Dose (MTD) 108 mg/m²/day[1]
Dose-Limiting Toxicities (DLTs) Grade 4 neutropenia, Grade 3 acute coronary syndrome[1]
Common Adverse Events Asthenia (50%), Neutropenia (32%)[1]
Pharmacokinetics Linear[1]
Clinical Activity No complete or partial responses were observed. Stable disease was the best response in 52% of patients.[1]

Further clinical development of this compound as a monotherapy was not pursued due to limited antitumor activity.[1][9]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action: Eg5 Inhibition Leading to Apoptosis

EMD534085_Mechanism_of_Action This compound This compound Eg5 Eg5 Kinesin This compound->Eg5 Spindle Bipolar Spindle Formation Eg5->Spindle Required for Mitotic_Arrest Mitotic Arrest Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow: Screening for Eg5 Inhibitors

Eg5_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound_Library Compound Library ATPase_Assay Eg5 ATPase Assay Compound_Library->ATPase_Assay Hit_Identification Hit Identification ATPase_Assay->Hit_Identification Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Hit_Identification->Cell_Proliferation Mitotic_Arrest_Analysis Mitotic Arrest Analysis (e.g., pHH3 Staining, Flow Cytometry) Cell_Proliferation->Mitotic_Arrest_Analysis Spindle_Morphology Spindle Morphology Analysis (Immunofluorescence) Mitotic_Arrest_Analysis->Spindle_Morphology Lead_Candidate Lead Candidate Selection Spindle_Morphology->Lead_Candidate

Caption: Workflow for identifying Eg5 inhibitors.

Key Experimental Protocols

Eg5 ATPase Activity Assay

This assay measures the enzymatic activity of Eg5 by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

  • Purified recombinant human Eg5 protein

  • Microtubules (taxol-stabilized)

  • ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Malachite green reagent for Pi detection

  • This compound or other test compounds

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing Eg5 protein and microtubules in the ATPase assay buffer.

  • Add this compound or test compound at various concentrations to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 650 nm) using a plate reader to quantify the amount of Pi produced.

  • Calculate the percent inhibition of Eg5 ATPase activity for each compound concentration and determine the IC50 value.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and chromosomes to assess the effects of Eg5 inhibitors on cell division.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Glass coverslips

  • Cell culture medium

  • This compound or other test compounds

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against α-tubulin (to visualize microtubules)

  • Primary antibody against γ-tubulin (to visualize centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI (to stain DNA)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with this compound or test compounds at various concentrations for a desired time (e.g., 16-24 hours).

  • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with the blocking solution for 1 hour.

  • Incubate the cells with the primary antibodies diluted in the blocking solution overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibodies and DAPI diluted in the blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using the antifade mounting medium.

  • Visualize the cells using a fluorescence microscope and analyze the mitotic spindle morphology. Look for the characteristic monopolar spindle phenotype in cells treated with Eg5 inhibitors.

References

EMD534085: A Technical Guide to a Potent Kinesin Spindle Protein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD534085 is a potent and selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. This protein plays a crucial role in the formation of the bipolar spindle during mitosis, making it an attractive target for anticancer drug development. Inhibition of Eg5 by this compound leads to mitotic arrest and subsequent apoptosis in proliferating cells. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development.

Physicochemical Properties

This compound is a complex organic molecule with the following properties:

PropertyValue
Molecular Formula C25H31F3N4O2
Molecular Weight 476.53 g/mol
CAS Number 858668-07-2

Mechanism of Action and Signaling Pathway

This compound selectively targets the motor domain of the Eg5 protein. Eg5 is a plus-end directed microtubule motor protein that is essential for separating the spindle poles during the early stages of mitosis. By binding to an allosteric pocket on Eg5, this compound inhibits its ATPase activity, which is required for its motor function. This inhibition prevents the proper formation of the bipolar spindle, leading to the formation of characteristic monoastral spindles. The spindle assembly checkpoint is activated, causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

EMD534085_Signaling_Pathway This compound This compound Eg5 Kinesin Spindle Protein (Eg5) This compound->Eg5 Binds to allosteric pocket ATPase ATPase Activity Inhibition Eg5->ATPase Spindle Bipolar Spindle Formation (Blocked) ATPase->Spindle Monoastral Monoastral Spindle Formation Spindle->Monoastral SAC Spindle Assembly Checkpoint Activation Monoastral->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

This compound inhibits Eg5, leading to mitotic arrest and apoptosis.

In Vitro Efficacy

Enzymatic Assay: Eg5 ATPase Activity

This compound is a potent inhibitor of Eg5's microtubule-activated ATPase activity, with a reported IC50 value of approximately 8 nM.

Experimental Protocol: Microtubule-Activated Eg5 ATPase Assay

This protocol is based on a coupled enzymatic assay that measures the rate of ATP hydrolysis by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant human Eg5 protein

  • Microtubules (taxol-stabilized)

  • Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT

  • Coupled Enzyme System: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

  • Substrates: ATP, phosphoenolpyruvate (PEP), NADH

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH in a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Add microtubules to the wells.

  • Initiate the reaction by adding a mixture of Eg5 and ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by Eg5.

  • Calculate the initial velocity of the reaction for each this compound concentration.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.

Cell LineCancer TypeIC50Reference
HCT116Colon Cancer30 nM[1]
HL-60Promyelocytic LeukemiaInduces apoptosis[1]

Experimental Protocol: HCT116 Cell Proliferation Assay (MTT Assay)

Materials:

  • HCT116 cells

  • McCoy's 5A medium supplemented with 10% FBS and antibiotics

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Protocol: Apoptosis Analysis in HL-60 Cells

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound (dissolved in DMSO)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Western blot reagents and antibodies against PARP, caspases, and Bcl-2 family proteins

  • Flow cytometer

  • Western blot imaging system

Procedure:

  • Flow Cytometry:

    • Treat HL-60 cells with this compound for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blotting:

    • Treat HL-60 cells with this compound for various time points.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptotic markers (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

In Vivo Efficacy

This compound has shown anti-tumor activity in preclinical xenograft models. For instance, in a COLO 205 colon cancer xenograft model, administration of this compound resulted in a dose-dependent mitotic arrest of tumor cells and reduced tumor growth.[1]

Experimental Protocol: COLO 205 Xenograft Model

Xenograft_Workflow Cell_Culture COLO 205 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment This compound Treatment Tumor_Growth->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Twice weekly Endpoint Endpoint Analysis (Tumor Weight, Histology) Measurement->Endpoint

Workflow for a typical COLO 205 xenograft study.

Materials:

  • COLO 205 human colon adenocarcinoma cells

  • Immunocompromised mice (e.g., athymic nude mice)

  • Matrigel

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Culture COLO 205 cells to the desired number.

  • Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 15 and 30 mg/kg) via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., twice weekly). The control group should receive the vehicle.

  • Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, leading to mitotic arrest and apoptosis in proliferating cells, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and efficacy of this compound and other Eg5 inhibitors.

References

EMD534085-Induced Apoptosis: A Technical Guide to the Core Induction Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the molecular mechanisms underlying the induction of apoptosis by EMD534085, a potent and selective inhibitor of the mitotic kinesin Eg5. The information presented herein is intended to provide a comprehensive resource for researchers in oncology and drug development, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways.

Core Mechanism of Action

This compound selectively targets the kinesin spindle protein Eg5 (also known as KIF11), a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibition of Eg5 by this compound leads to a failure in centrosome separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest. Prolonged arrest in mitosis triggers a cascade of events culminating in rapid apoptosis, primarily through the intrinsic or mitochondrial pathway. This guide focuses on the downstream signaling events that follow mitotic arrest, leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and effects of this compound.

ParameterValueCell Line/SystemReference
IC50 (Eg5 Inhibition) 8 nMIn vitro kinesin assay[1][2]
IC50 (Proliferation) 30 nMHCT116 (colon cancer)[1][2]

Table 1: Potency of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound against its molecular target, Eg5, and its effect on cancer cell proliferation.

Time Point4N Population (%)Sub-2N (Apoptotic) Population (%)
0 hours~15<5
8 hours~30~10
16 hoursDecreasingIncreasing
24 hoursNear baseline>50
32 hoursNear baseline>60
48 hoursNear baseline>70

Table 2: Time Course of Mitotic Arrest and Apoptosis in HL-60 Cells Treated with this compound. This table quantifies the percentage of cells in mitotic arrest (4N DNA content) and undergoing apoptosis (sub-2N DNA content) over time following treatment with this compound, as determined by flow cytometry analysis of propidium iodide-stained cells.

Apoptosis Induction Pathway

The primary mechanism of this compound-induced cell death is through the intrinsic apoptotic pathway, initiated by prolonged mitotic arrest. The key events are outlined below and visualized in the accompanying diagrams.

Signaling Pathway Diagram

EMD534085_Apoptosis_Pathway cluster_0 This compound Action cluster_1 Mitochondrial (Intrinsic) Pathway This compound This compound Eg5 Kinesin Spindle Protein (Eg5) This compound->Eg5 Inhibits MitoticArrest Mitotic Arrest (Monopolar Spindle) Eg5->MitoticArrest Leads to Loss_MMP Loss of Mitochondrial Membrane Potential (ΔΨm) MitoticArrest->Loss_MMP Bax Bax Activation MitoticArrest->Bax Mcl1_XIAP Degradation of Mcl-1 and XIAP MitoticArrest->Mcl1_XIAP MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Loss_MMP->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Bax->MOMP Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Pathway Analysis

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Apoptosis & Cell Cycle Analysis cluster_2 Mitochondrial Pathway Analysis cluster_3 Protein Analysis CellCulture Cancer Cell Culture (e.g., HL-60) Treatment Treatment with this compound (Time course & Dose response) CellCulture->Treatment FlowCytometry Flow Cytometry Treatment->FlowCytometry MitoAssays Mitochondrial Assays Treatment->MitoAssays WesternBlot Western Blotting Treatment->WesternBlot AnnexinV Annexin V/PI Staining (Apoptosis Assay) FlowCytometry->AnnexinV PI_Staining Propidium Iodide Staining (Cell Cycle Analysis) FlowCytometry->PI_Staining MMP_Assay Mitochondrial Membrane Potential Assay (e.g., TMRE) MitoAssays->MMP_Assay CytoC_Release Cytochrome c Release Assay (Western Blot/Immunofluorescence) MitoAssays->CytoC_Release Caspase_Cleavage Caspase Cleavage Analysis (Caspase-9, -3, -7, PARP) WesternBlot->Caspase_Cleavage Bcl2_Family Bcl-2 Family Protein Expression (Bax, Mcl-1) WesternBlot->Bcl2_Family IAP_Analysis IAP Protein Expression (XIAP) WesternBlot->IAP_Analysis

Caption: Experimental workflow for elucidating the apoptosis pathway.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments cited in the study of this compound-induced apoptosis. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Culture and Treatment
  • Cell Line: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded at a density of 2-5 x 10^5 cells/mL and treated with the desired concentration of this compound (e.g., 500 nM) or vehicle control (DMSO) for the indicated time periods.

Western Blotting for Protein Analysis
  • Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Mcl-1, XIAP) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis and Cell Cycle Analysis
  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest and wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

  • Cell Cycle Analysis (PI Staining):

    • Harvest and wash cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells and resuspend in PBS containing RNase A and propidium iodide.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M).

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Treat cells with this compound as required.

  • Incubate the cells with a mitochondrial membrane potential-sensitive dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 at 37°C for 20-30 minutes.

  • Harvest and wash the cells.

  • Analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Cytochrome c Release Assay
  • Following treatment, harvest the cells and wash with cold PBS.

  • Permeabilize the plasma membrane using a digitonin-based buffer, which leaves the mitochondrial membrane intact.

  • Separate the cytosolic fraction from the mitochondrial fraction by centrifugation.

  • Analyze the presence of cytochrome c in both the cytosolic and mitochondrial fractions by Western blotting. An increase in cytosolic cytochrome c indicates its release from the mitochondria.

Conclusion

This compound effectively induces apoptosis in cancer cells by disrupting mitotic spindle formation, leading to prolonged mitotic arrest and subsequent activation of the intrinsic apoptotic pathway. This process is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a caspase cascade. The detailed understanding of this pathway provides a solid foundation for further preclinical and clinical investigations of this compound and other Eg5 inhibitors as potential anticancer therapeutics. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to explore and leverage this promising therapeutic strategy.

References

EMD534085: A Potent Mitotic Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effects of EMD534085 on Cell Cycle Progression

This technical guide provides a comprehensive overview of the mechanism of action and cellular effects of this compound, a potent and selective inhibitor of the mitotic kinesin Eg5. This compound has been investigated for its potential as an anticancer agent due to its ability to induce mitotic arrest and subsequent apoptosis in proliferating cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of this compound.

Core Mechanism of Action: Inhibition of Kinesin Spindle Protein Eg5

This compound is a potent and selective inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11), with an IC50 of 8 nM.[1][2] Eg5 is a crucial motor protein that plays an essential role during the early stages of mitosis.[3] Specifically, it is responsible for establishing the bipolar spindle by separating the centrosomes.[3] By inhibiting Eg5, this compound prevents the proper formation of the mitotic spindle, leading to a characteristic mitotic arrest with the formation of monopolar spindles.[4][5] This prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][4] this compound has demonstrated selectivity for Eg5, as it does not inhibit other tested kinesins at concentrations of 1 µM or 10 µM.[1]

Impact on Cell Cycle Progression

The primary effect of this compound on the cell cycle is a robust arrest in the M phase of mitosis.[4][6] This is a direct consequence of its inhibitory action on Eg5, which prevents cells from progressing through metaphase.

Quantitative Analysis of Cell Cycle Arrest

Studies in various cancer cell lines have consistently demonstrated the ability of this compound to induce a significant increase in the population of cells in the G2/M phase. In HL-60 leukemia cells, treatment with this compound resulted in an increase in the 4N cell population, indicative of a mitotic arrest, followed by a subsequent increase in the sub-2N population, signifying apoptosis.[4]

Cell LineTreatment ConcentrationTime PointEffect on Cell CycleReference
HL-60500 nM0-8 hoursIncrease in 4N population from ~15% to ~30%[4]
HL-60500 nM> 8 hoursDecrease in 4N population and increase in sub-2N population[4]

In a COLO 205 colon cancer mouse xenograft model, this compound treatment led to a dose-dependent increase in the mitotic index.[6]

TreatmentDoseTime PointMitotic IndexReference
VehicleN/A8 hours~7%[6]
This compound20 mg/kg8 hours25.2%[6]
Proliferation Inhibition

This compound effectively inhibits the proliferation of various cancer cell lines.

Cell LineIC50AssayReference
HCT116 (colon cancer)30 nMCrystal violet staining (48 hours)[1][7]
Eg5 (enzymatic assay)8 nMATPase activity[1][2]

Signaling Pathways and Apoptosis Induction

The mitotic arrest induced by this compound triggers the apoptotic cascade. In HL-60 cells, treatment with this compound leads to the activation of caspases-3, -7, -8, and -9, cleavage of PARP1, and degradation of the anti-apoptotic proteins Mcl-1 and XIAP.[1][2] An increase in the level of phospho-histone H3, a marker of mitosis, is also observed.[1][8]

EMD534085_Mechanism_of_Action This compound This compound Eg5 Kinesin Spindle Protein Eg5 (KSP/KIF11) This compound->Eg5 Monopolar Monopolar Spindle Formation Spindle Bipolar Spindle Formation Eg5->Spindle Required for Mitotic_Arrest Mitotic Arrest Monopolar->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Mechanism of action of this compound.

Experimental Protocols

Cell Culture and Drug Treatment

Cancer cell lines such as HL-60, HCT116, HeLa, and MCF7 can be cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.[3] For experiments, cells are seeded at a desired density and allowed to attach overnight. This compound is typically dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the final working concentrations.[1][7]

Cell Synchronization

For studies requiring a synchronized cell population, cells can be arrested at a specific phase of the cell cycle. For example, to synchronize cells in the G2 phase, they can be treated with RO-3306 (e.g., 10 µM for 16 hours).[1] Following synchronization, cells are washed and released into fresh medium containing either vehicle or this compound.[1]

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvest: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.

  • Fixation: Cells are washed with cold PBS and fixed in cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.

  • Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HCT116, HL-60) Synchronization Synchronization (Optional) (e.g., RO-3306) Cell_Culture->Synchronization Drug_Treatment This compound Treatment (Varying concentrations and time points) Synchronization->Drug_Treatment Cell_Harvest Cell Harvest Drug_Treatment->Cell_Harvest Fixation Fixation (e.g., 70% Ethanol) Cell_Harvest->Fixation Staining DNA Staining (e.g., Propidium Iodide) Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Cell Cycle Phase Distribution) Flow_Cytometry->Data_Analysis

Experimental workflow for cell cycle analysis.

Conclusion

This compound is a specific and potent inhibitor of the mitotic kinesin Eg5. Its mechanism of action, centered on the disruption of bipolar spindle formation, leads to a robust mitotic arrest and subsequent induction of apoptosis in cancer cells. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other Eg5 inhibitors in oncology.

References

In Vitro Characterization of EMD534085: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of EMD534085, a potent and selective inhibitor of the mitotic kinesin-5 (KIF11, also known as Eg5). The information presented here is compiled from publicly available scientific literature and is intended to provide a comprehensive resource for researchers in the field of oncology and drug development.

This compound has been identified as a promising anti-mitotic agent that induces cell cycle arrest and apoptosis in various cancer cell lines. This document summarizes its biochemical and cellular activities, provides detailed experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Data Presentation

The following tables summarize the key quantitative data for the in vitro activity of this compound.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 (nM)Reference
Kinesin-5 (Eg5)ATPase Activity8[1][2]

Table 2: Cellular Activity of this compound

Cell LineCancer TypeAssay TypeIC50 (nM)Reference
HCT-116Colon CarcinomaProliferation30[2]
HL-60Promyelocytic LeukemiaApoptosis Induction-[1]
HeLaCervical CancerMitotic Arrest-[1]
MCF7Breast CancerMitotic Arrest-[1]

Table 3: Selectivity Profile of this compound

Kinesin TargetInhibition at 1 µM or 10 µMReference
BimCNo Inhibition[1]
CENP-ENo Inhibition[1]
ChromokinesinNo Inhibition[1]
KHCNo Inhibition[1]
KIF3CNo Inhibition[1]
KIFC3No Inhibition[1]
MKLP-1No Inhibition[1]
MCAKNo Inhibition[1]

Mechanism of Action

This compound is a selective inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[2] By inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest.[1] This prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cell death.[1]

Signaling Pathway of this compound-Induced Apoptosis

EMD534085_Apoptosis_Pathway This compound This compound Eg5 Kinesin-5 (Eg5) This compound->Eg5 Inhibition MitoticArrest Mitotic Arrest (Monopolar Spindle) Eg5->MitoticArrest Blockade of Spindle Formation Caspase9 Caspase-9 Activation MitoticArrest->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

This compound induced apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established methods and information available in the public domain.

Kinesin-5 (Eg5) ATPase Activity Assay

This assay is designed to measure the inhibition of Eg5's ATPase activity by this compound. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human Kinesin-5 (Eg5) motor domain

  • Microtubules (taxol-stabilized)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay Buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • This compound (in DMSO)

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

  • Add this compound at various concentrations to the wells of a microplate.

  • Add the Eg5 enzyme and microtubules to the wells.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.

  • Calculate the rate of NADH oxidation, which is proportional to the rate of ATP hydrolysis.

  • Plot the rate of reaction against the concentration of this compound to determine the IC50 value.

ATPase_Assay_Workflow Start Prepare Reaction Mix (Buffer, PEP, NADH, PK, LDH) AddInhibitor Add this compound (Varying Concentrations) Start->AddInhibitor AddEnzyme Add Eg5 and Microtubules AddInhibitor->AddEnzyme AddATP Initiate with ATP AddEnzyme->AddATP Measure Measure Absorbance at 340 nm AddATP->Measure Analyze Calculate IC50 Measure->Analyze Proliferation_Assay_Workflow Seed Seed HCT-116 Cells Treat Treat with this compound (48 hours) Seed->Treat WashFix Wash and Fix Cells Treat->WashFix Stain Stain with Crystal Violet WashFix->Stain Solubilize Solubilize Stain Stain->Solubilize Measure Measure Absorbance at 590 nm Solubilize->Measure Analyze Calculate IC50 Measure->Analyze Mitotic_Arrest_Apoptosis_Logic Treatment This compound Treatment MitoticArrest Monopolar Spindle Formation (Mitotic Arrest) Treatment->MitoticArrest Inhibits Eg5 Apoptosis Cell Death (Apoptosis) MitoticArrest->Apoptosis Prolonged Arrest Triggers Apoptosis

References

Methodological & Application

Application Notes and Protocols for EMD534085 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EMD534085 is a potent and selective small molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP). Eg5 plays a crucial role in the formation of the bipolar mitotic spindle, a necessary structure for proper chromosome segregation during cell division. By inhibiting Eg5, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles, which ultimately triggers apoptotic cell death in proliferating cells. These application notes provide detailed protocols for assessing the cellular effects of this compound in cancer cell lines.

Mechanism of Action

This compound allosterically binds to the Eg5 motor protein, inhibiting its ATPase activity. This prevents Eg5 from sliding microtubules apart, which is essential for centrosome separation and the establishment of a bipolar spindle. Consequently, cells are arrested in mitosis with a "monoaster" phenotype, characterized by a radial array of microtubules surrounding a single centrosome. Prolonged mitotic arrest activates the spindle assembly checkpoint and subsequently triggers the apoptotic cascade.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: Potency of this compound in Inducing Monopolar Mitotic Arrest

Cell LineAssayEndpointEC50 Value
U-2 OS (Osteosarcoma)ImmunofluorescenceMonopolar Mitotic Spindles~70 nM[1][2]
HeLa, HT29, MCF7, HL60, Colo 205Not SpecifiedMonopolar Mitotic Spindles~2-fold variation from U-2 OS

Table 2: Effect of this compound on Cell Cycle Distribution and Mitotic Index

Cell LineTreatment ConditionsParameterResultControl
HL60 (Promyelocytic Leukemia)This compound (concentration not specified) for 8 hours4N DNA Content (Mitotic Arrest)Increase from ~15% to ~30%[3]~15% at 0 hours
Colo 205 (Colon Carcinoma) Xenograft20 mg/kg this compound for 8 hoursMitotic Index (Phospho-Histone H3 positive cells)25.2%[4]~7% (vehicle)

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound by assessing its effect on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][7]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and treat with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound and a vehicle control as described for the apoptosis assay.

  • Harvest the cells and wash once with cold PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[10]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[10]

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.[11][12]

  • Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizations

EMD534085_Experimental_Workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Seed Cancer Cells treatment Treat with this compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing the effects of this compound.

EMD534085_Signaling_Pathway This compound This compound Eg5 Eg5 Kinesin This compound->Eg5 Inhibition Mitotic_Spindle Bipolar Mitotic Spindle Formation Eg5->Mitotic_Spindle Required for Mitotic_Arrest Mitotic Arrest (Monoaster Formation) Eg5->Mitotic_Arrest Inhibition leads to SAC Spindle Assembly Checkpoint Activation Mitotic_Arrest->SAC Apoptosis Apoptosis SAC->Apoptosis Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cell_Death Cell Death PARP_Cleavage->Cell_Death

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for EMD534085 in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD534085 is a potent and selective small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 plays a crucial role in the formation of the bipolar spindle during mitosis, a fundamental process for cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, triggering the spindle assembly checkpoint and ultimately inducing mitotic arrest and apoptosis in rapidly dividing cells. This mechanism of action makes Eg5 an attractive target for cancer therapy, and this compound has shown significant anti-proliferative activity in preclinical models.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo xenograft studies to evaluate its anti-tumor efficacy.

Mechanism of Action of this compound

This compound allosterically binds to the Eg5 motor domain, inhibiting its ATPase activity. This enzymatic activity is essential for Eg5 to hydrolyze ATP and move along microtubules, a process required for the separation of centrosomes to form a bipolar spindle. The inhibition of this process results in the following cascade of events:

  • Inhibition of Eg5 ATPase Activity : this compound binds to a pocket on the Eg5 protein, preventing the hydrolysis of ATP.

  • Failure of Centrosome Separation : Without functional Eg5, the two centrosomes are unable to push apart.

  • Formation of a Monoastral Spindle : This results in a characteristic cellular phenotype where a single aster of microtubules forms, with the chromosomes arranged in a rosette pattern around it.

  • Activation of the Spindle Assembly Checkpoint (SAC) : The cell's internal surveillance mechanism detects the improper spindle formation and halts the cell cycle in mitosis.

  • Prolonged Mitotic Arrest : The persistent activation of the SAC leads to a prolonged arrest in the mitotic phase of the cell cycle.

  • Induction of Apoptosis : If the mitotic arrest cannot be resolved, the cell undergoes programmed cell death (apoptosis).

EMD534085_Signaling_Pathway cluster_mitosis Cell Mitosis cluster_inhibition Therapeutic Intervention Eg5_Kinesin Eg5 Kinesin Motor Centrosome_Separation Centrosome Separation Bipolar_Spindle Bipolar Spindle Formation Mitotic_Progression Normal Mitotic Progression This compound This compound Monoastral_Spindle Monoastral Spindle Formation SAC_Activation Spindle Assembly Checkpoint Activation Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis (Cell Death)

Caption: Signaling Pathway of this compound Action.

Quantitative Data from Preclinical Studies of Eg5 Inhibitors

While specific in vivo xenograft dosage data for this compound is not extensively published, effective dosages can be extrapolated from studies on other potent Eg5 inhibitors, such as Filanesib (ARRY-520) and Ispinesib (SB-715992). These compounds share a similar mechanism of action and have been evaluated in numerous mouse xenograft models.

CompoundCancer ModelHost StrainDosageAdministration RouteDosing ScheduleOutcome
Filanesib (ARRY-520) Multiple Myeloma (RPMI-8226), AML (HL-60, MV4-11)Mouse20 mg/kg/day-DailyComplete tumor elimination[1]
Filanesib (ARRY-520) Ovarian CancerNude Mice20-30 mg/kgIntraperitoneal (i.p.)Every 4 days for 3 cycles (q4dx3)Dose-dependent decrease in tumor growth[2]
Ispinesib (SB-715992) Breast Cancer (MCF7, KPL4, HCC1954, BT-474, MDA-MB-468)SCID or Nude Mice8-10 mg/kgIntraperitoneal (i.p.)Every 4 days for 3 cycles (q4dx3)Tumor volume reduction[3]
Ispinesib (SB-715992) Colon Cancer (Colo205, Colo201, HT-29)Mouse4.5-15 mg/kg--Tumor growth inhibition[4]

Based on these data, a starting dose range of 10-30 mg/kg for this compound administered intraperitoneally on an intermittent schedule (e.g., every 3-4 days) is a reasonable starting point for efficacy studies in mouse xenograft models. Dose-ranging studies are recommended to determine the optimal therapeutic window for a specific cancer model.

Experimental Protocol: this compound In Vivo Xenograft Study

This protocol outlines a typical subcutaneous xenograft study to evaluate the anti-tumor activity of this compound.

Cell Line Selection and Culture
  • Cell Lines: Select human cancer cell lines known to be sensitive to mitotic inhibitors. Examples include, but are not limited to, breast cancer (e.g., MDA-MB-231, MCF7), colon cancer (e.g., HCT116, HT29), or hematological malignancy cell lines (e.g., HL-60).

  • Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma before implantation.

Animal Model
  • Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, to prevent rejection of the human tumor xenograft.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

Tumor Implantation
  • Cell Preparation: Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. To prevent cell clumping, it is often beneficial to mix the cell suspension with an equal volume of Matrigel.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

Tumor Growth Monitoring and Group Randomization
  • Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

  • Randomization: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

This compound Formulation and Administration
  • Formulation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For in vivo administration, dilute the stock solution to the final desired concentration in a vehicle appropriate for intraperitoneal injection (e.g., a mixture of saline, PEG300, and Tween 80). Prepare fresh formulations regularly.

  • Dosing: Based on the data from other Eg5 inhibitors, a suggested starting dose is 20 mg/kg. Administer the formulated this compound or vehicle control intraperitoneally according to the planned schedule (e.g., every 4 days). Adjust the injection volume based on the individual body weight of each mouse.

Monitoring and Endpoint Analysis
  • Tumor Growth and Body Weight: Continue to measure tumor volume and monitor the body weight of the mice 2-3 times per week. A significant loss of body weight (>15-20%) can be an indicator of toxicity.

  • Efficacy Endpoints: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). At the end of the study, calculate the %TGI using the formula: %TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

  • Pharmacodynamic (PD) Biomarkers: To confirm the mechanism of action in vivo, tumors can be harvested at specific time points after the last dose for biomarker analysis.

    • Immunohistochemistry (IHC): Stain tumor sections for markers of mitotic arrest, such as phosphorylated Histone H3 (pHH3), and apoptosis, such as cleaved Caspase-3. An increase in pHH3-positive cells would indicate an accumulation of cells in mitosis.

  • Termination: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize mice according to institutional guidelines.

Xenograft_Workflow Cell_Culture 1. Cell Line Culture (e.g., HCT116, MDA-MB-231) Tumor_Implantation 2. Subcutaneous Tumor Implantation in Immunodeficient Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 5. Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (TGI, Biomarkers) Monitoring->Endpoint

Caption: Experimental Workflow for an In Vivo Xenograft Study.

References

Application Notes and Protocols: Preparation of EMD534085 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD534085 is a potent and selective inhibitor of the mitotic kinesin-5 (Eg5/KSP), a motor protein essential for the formation of a bipolar spindle during mitosis.[1][2][3][4] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a target of interest in cancer research.[3][4] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes. This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₂₅H₃₁F₃N₄O₂[1][2][3]
Molecular Weight 476.53 g/mol [1][2][3][5]
Appearance White to off-white solid[2]
Solubility in DMSO ≥ 26 mg/mL (54.56 mM)[1][2]
Purity ≥99%[4]

Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicating water bath

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure
  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability and solubility of the compound.

  • Weighing the Compound:

    • Tare the analytical balance with a clean microcentrifuge tube.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.77 mg of the compound.

  • Calculation of Required Solvent Volume: The volume of DMSO required can be calculated using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    Example Calculation for 1 mL of 10 mM stock solution from 4.77 mg of this compound:

    • Mass = 4.77 mg = 0.00477 g

    • Molecular Weight = 476.53 g/mol

    • Concentration = 10 mM = 0.010 mol/L

    Volume (L) = 0.00477 g / (476.53 g/mol * 0.010 mol/L) = 0.001 L = 1 mL

  • Dissolving the Compound:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming of the tube to 37°C or sonication in a water bath for a few minutes can aid in solubilization.[6]

  • Storage and Handling:

    • Short-term storage: The DMSO stock solution can be stored at -20°C for up to one year.[1][2]

    • Long-term storage: For storage longer than a year, it is recommended to store the solution at -80°C, which can preserve its stability for up to two years.[1][2]

    • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

    • Working Solutions: When preparing working solutions for cell-based assays, it is advisable to perform serial dilutions of the DMSO stock in DMSO before making the final dilution in your aqueous buffer or cell culture medium.[7] This helps to prevent the precipitation of the compound. The final concentration of DMSO in the cell culture should generally be kept below 0.1% to avoid cellular toxicity.

Diagrams

EMD534085_Stock_Solution_Workflow start Start acclimatize Acclimatize this compound powder to room temperature start->acclimatize weigh Weigh desired mass of this compound acclimatize->weigh calculate Calculate required volume of DMSO weigh->calculate add_dmso Add anhydrous DMSO to the powder calculate->add_dmso dissolve Vortex to dissolve (optional: warm or sonicate) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

EMD534085 Treatment of HL-60 Leukemia Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD534085 is a potent and selective small molecule inhibitor of Kinesin-5 (also known as Eg5), a motor protein essential for the formation of a bipolar spindle during mitosis.[1] Inhibition of Kinesin-5 leads to mitotic arrest, characterized by the formation of monopolar spindles, which can subsequently trigger apoptosis in cancer cells.[2] This document provides detailed application notes and protocols for the treatment of the human promyelocytic leukemia cell line, HL-60, with this compound. HL-60 cells serve as a valuable in vitro model for studying myeloid leukemia and the cellular response to anti-mitotic agents.[2][3] The information presented here, including quantitative data, experimental procedures, and signaling pathway diagrams, is intended to guide researchers in their investigation of this compound's mechanism of action and its potential as an anti-leukemic agent.

Data Presentation

Quantitative Analysis of this compound's Effects on HL-60 Cells

The following tables summarize the key quantitative data regarding the activity of this compound in cellular and biochemical assays.

ParameterValueCell Line(s)Reference
IC50 (Kinesin-5 Inhibition) 8 nM-[1][4]
IC50 (Cell Proliferation) 30 nMHCT116[4]
ParameterDurationCell LineReference
Normal Mitosis < 1 hourHL-60[2]
Mitotic Arrest Induced by this compound ~5 hoursHL-60[2]
Time to Onset of Phospho-Histone H3 Accumulation 6 hours post thymidine releaseHL-60[1][2]
Time to Onset of Apoptosis (Parp1 cleavage, caspase activation) ~12 hours post thymidine release (~4 hours into mitotic arrest)HL-60[2]

Signaling Pathways

This compound-Induced Apoptosis in HL-60 Cells

Treatment of HL-60 cells with this compound leads to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.[2] The process is characterized by a decrease in mitochondrial membrane potential, followed by mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of caspases.[2]

EMD534085_HL60_Apoptosis_Pathway This compound This compound Kinesin5 Kinesin-5 (Eg5) This compound->Kinesin5 inhibits MitoticArrest Mitotic Arrest (Monopolar Spindle) Kinesin5->MitoticArrest leads to DeltaPsi Decrease in Mitochondrial Membrane Potential (ΔΨm) MitoticArrest->DeltaPsi MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) DeltaPsi->MOMP CytoC Cytochrome c Release MOMP->CytoC CaspaseActivation Caspase Activation (Caspase-3, -7, -8, -9) CytoC->CaspaseActivation ParpCleavage PARP1 Cleavage CaspaseActivation->ParpCleavage Apoptosis Apoptosis ParpCleavage->Apoptosis Bcl2 Bcl-2 Overexpression Bcl2->DeltaPsi does not inhibit Bcl2->MOMP inhibits

Caption: this compound-induced apoptotic signaling pathway in HL-60 cells.

Experimental Protocols

General Cell Culture of HL-60 Cells
  • Media Preparation : Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6] Some protocols may recommend Iscove's Modified Dulbecco's Medium (IMDM) with 20% FBS for optimal differentiation studies.[3]

  • Cell Maintenance : Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Passaging : Passage cells every 2-3 days to maintain a cell density between 0.2 x 10^6 and 1 x 10^6 cells/mL.[7]

  • Cell Viability : Regularly check cell viability using Trypan Blue exclusion. Ensure viability is >90% before initiating experiments.[8]

This compound Treatment Protocol
  • Stock Solution Preparation : Prepare a stock solution of this compound in DMSO.[9] Store at -20°C or -80°C for long-term storage.[1]

  • Cell Seeding : Seed HL-60 cells at a density of 0.2-0.5 x 10^6 cells/mL in fresh culture medium.

  • Drug Treatment : Add this compound to the cell culture to a final concentration of 500 nM for inducing mitotic arrest.[2] A vehicle control (DMSO) should be run in parallel.

  • Incubation : Incubate the cells for the desired time points (e.g., 0, 8, 16, 24, 32, 48 hours) for cell cycle analysis or up to 12-16 hours for apoptosis assays.[2]

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting : Harvest cells at different time points after this compound treatment by centrifugation at 200 x g for 5 minutes.[5]

  • Fixation : Wash the cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis : Analyze the DNA content of the cells using a flow cytometer.[2] The sub-2N population represents apoptotic cells, while the 4N population indicates cells in G2/M phase.[2]

Western Blotting for Protein Expression Analysis
  • Cell Lysis : After treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins of interest (e.g., phospho-Histone H3, cleaved PARP1, Mcl1, XIAP, Caspase-3, -7, -8, -9).[1][2]

  • Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for Microtubule and Cytochrome c Staining
  • Cell Preparation : Treat HL-60 cells with this compound for 16 hours.[2]

  • Fixation and Permeabilization : Adhere cells to slides, fix with methanol, and permeabilize with Triton X-100.

  • Staining :

    • Incubate with a primary antibody against α-tubulin to visualize microtubules.

    • Incubate with a primary antibody against cytochrome c to assess its localization.[2]

    • Counterstain the DNA with DAPI or Hoechst.

  • Imaging : Visualize the cells using a fluorescence microscope to observe monopolar spindles and the release of cytochrome c from mitochondria into the cytoplasm.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on HL-60 cells.

EMD534085_HL60_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture HL-60 Cell Culture Seed Seed Cells for Experiment Culture->Seed Treatment Treat with this compound (e.g., 500 nM) Seed->Treatment Vehicle Vehicle Control (DMSO) Seed->Vehicle Flow Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow Western Western Blotting (Protein Expression) Treatment->Western IF Immunofluorescence (Cellular Localization) Treatment->IF Vehicle->Flow Vehicle->Western Vehicle->IF

Caption: General experimental workflow for this compound treatment of HL-60 cells.

References

Application Notes and Protocols: COLO 205 Colon Cancer Xenograft Model with EMD534085

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COLO 205 colon cancer xenograft model is a widely utilized preclinical platform for evaluating the efficacy of novel therapeutic agents against colorectal adenocarcinoma. The COLO 205 cell line, derived from a human colon adenocarcinoma, is characterized by its robust growth in immunocompromised mice, forming solid tumors that are amenable to measurement and monitoring. This model is particularly relevant for studying therapies targeting pathways involved in cell division and proliferation.

EMD534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of a bipolar mitotic spindle. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This document provides detailed protocols for establishing and utilizing the COLO 205 xenograft model to assess the anti-tumor activity of this compound, along with representative data and visualizations of the experimental workflow and underlying signaling pathways.

Quantitative Data Summary

Treatment with this compound has been shown to induce a dose-dependent reduction in tumor growth in the COLO 205 xenograft model. The primary mechanism of action is the induction of mitotic arrest, leading to tumor cell apoptosis. The following table summarizes representative quantitative data on tumor growth inhibition and mitotic index following this compound administration.

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Mitotic Index (%)
Vehicle Control-Intraperitoneal (i.p.)Daily0~7
This compound15Intraperitoneal (i.p.)DailyDose-dependent reductionIncreased
This compound30Intraperitoneal (i.p.)DailySignificant reductionMarkedly increased[1]

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human colorectal adenocarcinoma cell line COLO 205.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS).

    • Dissociate cells using a 0.25% trypsin-EDTA solution.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in sterile PBS or serum-free medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. A viability of >95% is required.

    • Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.

COLO 205 Xenograft Establishment
  • Animal Model: Female athymic nude mice (e.g., BALB/c nude or NU/NU), 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 COLO 205 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week.

    • Calculate tumor volume (V) using the formula: V = (L x W^2) / 2.

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

This compound Formulation and Administration
  • Formulation:

    • Prepare the vehicle control solution (e.g., sterile PBS or a solution of 0.5% carboxymethylcellulose).

    • Prepare this compound at the desired concentrations (e.g., 15 mg/kg and 30 mg/kg) in the same vehicle. Ensure complete dissolution.

  • Administration:

    • Administer the vehicle or this compound solution to the respective groups via intraperitoneal (i.p.) injection.

    • Follow the predetermined dosing schedule (e.g., daily for 14-21 days).

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Efficacy Evaluation
  • Tumor Volume Measurement: Continue to measure tumor volume throughout the treatment period.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor).

  • Tissue Collection: At the end of the study, collect tumors for further analysis (e.g., weighing, histology, biomarker analysis).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Histological Analysis for Mitotic Arrest
  • Tissue Processing: Fix a portion of the collected tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Immunohistochemistry (IHC):

    • Section the paraffin-embedded tumors.

    • Perform IHC staining for the mitotic marker phospho-histone H3 (pHH3).

  • Quantification:

    • Capture images of the stained tissue sections under a microscope.

    • Quantify the percentage of pHH3-positive cells (mitotic index) in multiple fields of view for each tumor.

Visualizations

G cluster_workflow Experimental Workflow A COLO 205 Cell Culture B Cell Preparation & Matrigel Suspension A->B C Subcutaneous Implantation in Nude Mice B->C D Tumor Growth to ~150 mm³ C->D E Randomization into Groups D->E F Treatment with this compound or Vehicle E->F G Tumor Volume & Body Weight Monitoring F->G H Endpoint & Tissue Collection G->H I Data Analysis (TGI, Mitotic Index) H->I

Caption: Experimental workflow for the COLO 205 xenograft model with this compound treatment.

G cluster_pathway This compound Mechanism of Action EMD This compound Eg5 Eg5 Kinesin EMD->Eg5 Inhibition Arrest Mitotic Arrest (Monopolar Spindle) EMD->Arrest Induces Spindle Bipolar Spindle Formation Eg5->Spindle Required for Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

References

Application Note: Immunofluorescence Analysis of Monopolar Spindle Formation Induced by EMD534085

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction EMD534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for establishing the bipolar mitotic spindle.[1][2][3] Inhibition of Eg5 prevents centrosome separation, leading to the formation of characteristic monopolar spindles, which in turn activates the spindle assembly checkpoint, induces mitotic arrest, and ultimately leads to apoptotic cell death in cancer cells.[2][4][5] This application note provides a detailed protocol for the immunofluorescence staining and analysis of monopolar spindles in cancer cell lines following treatment with this compound.

Mechanism of Action During a normal M-phase of the cell cycle, the kinesin-5 motor protein, Eg5, is responsible for pushing spindle poles apart to assemble a bipolar spindle. This compound is an allosteric inhibitor that binds to a regulatory pocket in the motor domain of Eg5, inhibiting its ATPase activity.[4][6] This loss of function prevents the outward force necessary for centrosome separation, resulting in the collapse of the spindle into a monopolar structure with a ring-like arrangement of chromosomes.[5][7] This mitotic defect triggers prolonged cell cycle arrest and subsequent apoptosis.[5][8]

cluster_0 Normal Mitosis cluster_1 This compound Treatment Eg5 Kinesin-5 (Eg5) Bipolar Bipolar Spindle Formation Eg5->Bipolar drives separation Centrosomes Duplicated Centrosomes Centrosomes->Eg5 activates Segregation Chromosome Segregation Bipolar->Segregation EMD This compound Inhibition EMD->Inhibition Eg5_target Kinesin-5 (Eg5) Inhibition->Eg5_target inhibits Monopolar Monopolar Spindle Formation Arrest Mitotic Arrest & Apoptosis Monopolar->Arrest Eg5_target->Monopolar fails to separate Centrosomes_target Duplicated Centrosomes Centrosomes_target->Eg5_target activates

Caption: Mechanism of this compound action on mitotic spindle formation.

Quantitative Data

The potency of this compound has been evaluated across various cancer cell lines. This data is crucial for determining the appropriate concentration for inducing monopolar spindle formation.

Table 1: In Vitro Potency of this compound

Parameter Cell Line Value Reference
IC₅₀ (Eg5 Inhibition) - 8 nM [6][8]
IC₅₀ (Proliferation) HCT116 (Colon) 30 nM [8]
Effective Concentration HL60 (Leukemia) 500 nM [5]

| Effective Concentration | HeLa, MCF7 | 500 nM |[6] |

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the steps for preparing cancer cell lines for immunofluorescence analysis after treatment with this compound.

  • Cell Seeding:

    • Culture cells (e.g., HeLa, HCT116, or MCF7) in appropriate growth medium until they are healthy and sub-confluent.[9]

    • Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.[8]

    • Dilute the stock solution in pre-warmed complete growth medium to the desired final concentration (e.g., 100 nM - 500 nM, based on cell line sensitivity).

    • Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO-only) group.

    • Incubate for a period sufficient to allow cells to enter mitosis (e.g., 16-24 hours). The optimal duration may need to be determined empirically.

Protocol 2: Immunofluorescence Staining of Monopolar Spindles

This protocol provides a step-by-step guide for fixing, permeabilizing, and staining cells to visualize microtubules and DNA.

Materials and Reagents:

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 1% BSA in PBS[9][10][11]

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

start Cells on Coverslips (Post-EMD534085 Treatment) fix Fixation (4% PFA, 15 min) start->fix wash1 Wash (3x PBS) fix->wash1 perm Permeabilization (0.2% Triton X-100, 10 min) wash1->perm wash2 Wash (3x PBS) perm->wash2 block Blocking (1% BSA / 5% Serum, 1 hr) wash2->block primary Primary Antibody Incubation (Anti-α-tubulin, 4°C Overnight) block->primary wash3 Wash (3x PBS) primary->wash3 secondary Secondary Antibody Incubation (Alexa Fluor 488 anti-mouse, 1 hr, Dark) wash3->secondary wash4 Wash (3x PBS) secondary->wash4 counterstain Counterstain (DAPI, 5 min, Dark) wash4->counterstain mount Mount Coverslip (Antifade Medium) counterstain->mount image Image Acquisition (Fluorescence Microscopy) mount->image

Caption: Workflow for immunofluorescence staining of microtubules.

Procedure:

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add 4% PFA to each well to cover the coverslip and incubate for 15 minutes at room temperature.[11][12]

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[13]

  • Permeabilization:

    • Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.[12] This step is crucial for allowing antibodies to access intracellular antigens.

    • Aspirate and wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[10][11]

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.[13]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[11]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Perform a final brief wash in PBS.

    • Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with clear nail polish.

Data Acquisition and Analysis

Image Acquisition
  • Visualize the slides using an epifluorescence or confocal microscope.

  • Capture images using appropriate filters for DAPI (blue, for DNA) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488, for microtubules).

  • Acquire images from multiple random fields of view for each condition (vehicle control and this compound-treated).

Analysis and Quantification

The primary endpoint is the percentage of mitotic cells that exhibit a monopolar spindle phenotype.

  • Identify Mitotic Cells: Mitotic cells are identified by their condensed chromatin (visible with DAPI staining) and distinct microtubule organization.

  • Classify Spindle Phenotype:

    • Bipolar Spindle (Normal): Two distinct poles with microtubules radiating towards the metaphase plate.

    • Monopolar Spindle: A single microtubule aster with chromosomes arranged in a ring around it.[5][7]

  • Quantify: For each condition, count the total number of mitotic cells and the number of cells with monopolar spindles across multiple fields. Calculate the percentage of monopolar spindles.

cluster_input Image Data cluster_analysis Quantification Steps cluster_output Result img_dapi DAPI Channel (Chromatin) id_mitotic 1. Identify Mitotic Cells (Condensed Chromatin) img_dapi->id_mitotic img_tubulin Tubulin Channel (Microtubules) classify 2. Classify Spindle Phenotype (Bipolar vs. Monopolar) img_tubulin->classify id_mitotic->classify count 3. Count Cells (Total Mitotic, Monopolar) classify->count result Calculate Percentage: % Monopolar Spindles count->result

Caption: Logical workflow for quantifying monopolar spindle phenotypes.

Table 2: Example Quantification of Monopolar Spindles

Treatment Total Mitotic Cells Counted Cells with Monopolar Spindles % Monopolar Spindles
Vehicle (DMSO) 250 5 2%

| This compound (500 nM) | 250 | 215 | 86% |

References

Application Notes and Protocols: High-Throughput Screening Assays Using EMD534085

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD534085 is a potent and selective, allosteric inhibitor of the mitotic kinesin-5, also known as Kinesin Spindle Protein (KSP) or Eg5.[1][2] Eg5 is a motor protein essential for establishing a bipolar spindle during the early stages of mitosis.[3] Its inhibition prevents centrosome separation, leading to the formation of characteristic monopolar spindles, which in turn activates the spindle assembly checkpoint, induces mitotic arrest, and ultimately leads to apoptosis in proliferating cells.[3] These characteristics make Eg5 a compelling target for anticancer drug discovery.

This document provides detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel inhibitors of Eg5. Two primary HTS methodologies are presented: a High-Content Screening (HCS) assay for quantifying mitotic arrest and a cell viability assay for measuring anti-proliferative effects.

Mechanism of Action of this compound

This compound binds to an allosteric pocket of the Eg5 motor domain.[1] This binding event inhibits the ATPase activity of Eg5, preventing it from performing its mechanical function of pushing spindle poles apart. The functional consequence is the collapse of the nascent bipolar spindle into a monopolar structure. This aberrant mitotic state triggers the spindle assembly checkpoint, arresting the cell cycle in mitosis. Prolonged mitotic arrest subsequently initiates the intrinsic apoptotic pathway, marked by the activation of caspases 8, 9, 3, and 7, leading to programmed cell death.[1]

This compound Mechanism of Action Pathway EMD This compound Eg5 Kinesin Spindle Protein (Eg5) EMD->Eg5 ATPase Eg5 ATPase Activity EMD->ATPase Inhibits Eg5->ATPase Spindle Bipolar Spindle Formation ATPase->Spindle MonoSpindle Monopolar Spindle Formation SAC Spindle Assembly Checkpoint (SAC) Activation MonoSpindle->SAC Arrest Mitotic Arrest SAC->Arrest Leads to Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis

Caption: this compound inhibits Eg5, leading to mitotic arrest and apoptosis.

Quantitative Data Summary

This compound exhibits high potency against its target Eg5 and demonstrates significant anti-proliferative activity in cancer cell lines. The data below is compiled from various studies and serves as a baseline for assay validation and comparison.

ParameterTarget / Cell LineValueReference
IC₅₀ Kinesin-5 (Eg5) Enzyme8 nM[1][2]
IC₅₀ HCT116 Colon Cancer Cells30 nM[2]
Selectivity Other Kinesins (e.g., BimC, CEN-PE)No inhibition at 10 µM[1]
In Vivo Efficacy COLO 205 Xenograft ModelTumor growth reduction[2]

Experimental Protocols

This compound is an ideal positive control for HTS campaigns targeting Eg5. Below are two detailed protocols for cell-based assays.

Protocol 1: High-Content Screening (HCS) Assay for Mitotic Arrest

This assay quantifies the increase in the mitotic cell population following treatment with Eg5 inhibitors. The mitotic index is determined by immunofluorescently labeling cells for phosphorylated Histone H3 (pH3), a specific marker for mitotic cells, and co-staining with a nuclear dye.

A. Materials and Reagents

  • Cell Line: HeLa or HCT116 human cancer cells.

  • Assay Plates: 384-well, black, clear-bottom imaging plates.

  • Compounds: this compound (positive control), test compounds, DMSO (negative control).

  • Reagents:

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Fixative: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

    • Primary Antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody.

    • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

    • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

    • Phosphate Buffered Saline (PBS).

B. Assay Workflow

seed 1. Seed Cells (e.g., 2,000 cells/well) in 384-well plates incubate1 2. Incubate (24 hours) seed->incubate1 treat 3. Add Compounds (Test compounds, this compound, & DMSO controls) incubate1->treat incubate2 4. Incubate (16-24 hours) treat->incubate2 fix 5. Fix, Permeabilize, & Block - 4% PFA - 0.5% Triton X-100 - 5% BSA incubate2->fix stain 6. Immunostain - Anti-pH3 (primary Ab) - Alexa 488 (secondary Ab) - DAPI (nuclei) fix->stain image 7. Acquire Images High-Content Imaging System stain->image analyze 8. Analyze Data - Identify nuclei (DAPI) - Identify mitotic cells (pH3+) - Calculate Mitotic Index image->analyze

Caption: Workflow for the High-Content Screening mitotic arrest assay.

C. Detailed Procedure

  • Cell Seeding: Dispense 2,000-3,000 cells in 40 µL of complete medium into each well of a 384-well imaging plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of test compounds and controls. Add 10 µL of 5x concentrated compound solution to the appropriate wells. The final concentration of this compound (positive control) should range from 1 nM to 1 µM. Use 0.1% DMSO as the negative control.

  • Incubation: Incubate the plates for 16-24 hours. This duration is typically sufficient to observe mitotic arrest.

  • Fixation and Staining:

    • Gently remove the medium and wash once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.5% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with anti-phospho-Histone H3 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS. Leave the final wash in the wells for imaging.

  • Image Acquisition: Acquire images using an automated high-content imaging system. Use the DAPI channel to focus and identify all cells and the FITC/GFP channel to identify pH3-positive (mitotic) cells.

  • Data Analysis: Use image analysis software to segment nuclei based on DAPI staining and quantify the intensity of the pH3 signal within each nucleus.

    • Primary Readout: Mitotic Index (%) = (Number of pH3-positive cells / Total number of cells) x 100.

    • Assay Quality: Calculate the Z'-factor using wells treated with a saturating concentration of this compound (positive control) and DMSO (negative control). A Z'-factor > 0.5 is considered an excellent assay.

Protocol 2: Cell Viability Assay for Anti-Proliferative Effects

This assay provides a simpler, higher-throughput method to screen for compounds that inhibit cell proliferation or induce cytotoxicity, which are downstream consequences of mitotic arrest. An ATP-based luminescence assay (e.g., CellTiter-Glo®) is recommended.

A. Materials and Reagents

  • Cell Line: HCT116 or other rapidly dividing cancer cell lines.

  • Assay Plates: 384-well, white, solid-bottom plates suitable for luminescence.

  • Compounds: this compound (positive control), test compounds, DMSO (negative control).

  • Reagents:

    • Complete cell culture medium.

    • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®).

B. Assay Workflow

seed 1. Seed Cells (e.g., 1,000 cells/well) in 384-well plates incubate1 2. Incubate (24 hours) seed->incubate1 treat 3. Add Compounds (Test compounds, this compound, & DMSO controls) incubate1->treat incubate2 4. Incubate (72 hours) treat->incubate2 equilibrate 5. Equilibrate Plate (to Room Temperature) incubate2->equilibrate reagent 6. Add Reagent (e.g., CellTiter-Glo®) equilibrate->reagent incubate3 7. Incubate (10 min, RT) reagent->incubate3 read 8. Read Luminescence (Plate Reader) incubate3->read

References

Troubleshooting & Optimization

EMD534085 solubility and stability issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with EMD534085. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the mitotic kinesin-5 (also known as KIF11 or Eg5).[1][2] Its mechanism of action involves binding to an allosteric pocket of kinesin-5, which is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle in dividing cells.[1] By inhibiting kinesin-5, this compound causes mitotic arrest, leading to cell death in rapidly proliferating cells.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO, as the compound's solubility can be significantly impacted by absorbed water.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). For sensitive cell lines, a final DMSO concentration of 0.1% or lower is advisable. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[1] To maintain stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility and Stability Issues

Problem: I observed a precipitate in my cell culture medium after adding this compound.

This is a common issue due to the hydrophobic nature of many small molecule inhibitors. The precipitate can be the compound itself crashing out of solution or interactions with components in the culture medium.

Step 1: Verify the Nature of the Precipitate

  • Microscopic Examination: Visually inspect the culture medium under a microscope. This compound precipitate may appear as small, amorphous, or crystalline particles. This is distinct from microbial contamination (e.g., bacteria, yeast) which will have a characteristic morphology and motility.

  • Vehicle Control: Prepare a control flask containing the same cell culture medium and the final concentration of DMSO (without this compound). If precipitation also occurs in the control, the issue may be with the medium itself (e.g., salt or protein precipitation).

Step 2: Review Your Stock and Working Solution Preparation Technique

The method of diluting the DMSO stock into the aqueous cell culture medium is critical.

  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a concentrated stock to cold medium can cause thermal shock and induce precipitation.

  • Dropwise Addition and Mixing: Add the calculated volume of the this compound DMSO stock dropwise to the pre-warmed medium while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Avoid High Concentrations: Do not exceed the recommended working concentrations for your cell line. The IC50 for this compound is in the nanomolar range (e.g., 8 nM for kinesin-5 inhibition, 30 nM for HCT116 cell proliferation inhibition), so high micromolar concentrations are often not necessary and increase the risk of precipitation.[1][2]

Step 3: Consider a Serial Dilution Approach

For higher final concentrations, a serial dilution can improve solubility.

  • Dilute the DMSO stock into a small, intermediate volume of serum-free medium.

  • Ensure the compound is fully dissolved in this intermediate solution.

  • Add this intermediate solution to the final volume of your complete cell culture medium.

Quantitative Data Summary

Parameter Value Solvent/Medium Notes
IC50 (Kinesin-5) 8 nM-Potent and selective inhibition.[1][2]
IC50 (HCT116 cells) 30 nMCell Culture MediumInhibition of cell proliferation.[2]
Solubility ≥ 26 mg/mL (54.56 mM)DMSOUse anhydrous DMSO for best results.[1]
Recommended Stock Concentration 10-20 mMDMSOAliquot and store at -20°C or -80°C.
Recommended Working Concentration 10 - 500 nMCell Culture Medium (e.g., DMEM, RPMI-1640)Dependent on cell line and experimental goals. Higher concentrations increase precipitation risk.
Storage (Powder) -20°C for 3 years, 4°C for 2 years-[1]
Storage (In Solvent) -80°C for 2 years, -20°C for 1 yearDMSO[1]

Experimental Protocols

Protocol for Preparation of this compound Working Solution
  • Calculate Required Volume: Determine the volume of this compound DMSO stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is ≤ 0.5%.

  • Pre-warm Medium: Place the required volume of cell culture medium in a sterile tube and warm it to 37°C in a water bath or incubator.

  • Prepare for Dilution: Set a vortex mixer to a gentle speed.

  • Add Dropwise: While gently vortexing the pre-warmed medium, add the calculated volume of the this compound DMSO stock solution dropwise.

  • Final Mix: Cap the tube and invert it 2-3 times to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells.

Protocol for Assessing this compound-Induced Mitotic Arrest
  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a desired time period (e.g., 16-24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Stain the cells with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), and a nuclear counterstain like DAPI.

  • Imaging and Analysis: Acquire images using fluorescence microscopy and quantify the percentage of mitotic cells (phospho-histone H3 positive) in each treatment group.

Visualizations

EMD534085_Signaling_Pathway This compound This compound Kinesin5 Kinesin-5 (Eg5) This compound->Kinesin5 MicrotubuleSliding Microtubule Cross-linking and Sliding Kinesin5->MicrotubuleSliding Promotes SpindlePole Spindle Pole Separation MicrotubuleSliding->SpindlePole BipolarSpindle Bipolar Spindle Formation SpindlePole->BipolarSpindle MitoticArrest Mitotic Arrest (Monopolar Spindle) BipolarSpindle->MitoticArrest Inhibition leads to Apoptosis Apoptosis MitoticArrest->Apoptosis CaspaseActivation Caspase-8, -9, -3, -7 Activation Apoptosis->CaspaseActivation via Troubleshooting_Workflow Start Precipitate Observed in Media CheckControl Check Vehicle Control Start->CheckControl PrecipitateInControl Precipitate in Control? CheckControl->PrecipitateInControl MediaIssue Issue with Media/ Solvent PrecipitateInControl->MediaIssue Yes NoPrecipitateInControl No Precipitate in Control PrecipitateInControl->NoPrecipitateInControl No End Problem Solved MediaIssue->End ReviewProtocol Review Solution Preparation Protocol NoPrecipitateInControl->ReviewProtocol Prewarm Pre-warm Media to 37°C? ReviewProtocol->Prewarm Dropwise Add Stock Dropwise with Mixing? Prewarm->Dropwise Yes ReviseProtocol Revise Protocol: - Pre-warm Media - Add Dropwise - Use Serial Dilution Prewarm->ReviseProtocol No Concentration Working Concentration Too High? Dropwise->Concentration Yes Dropwise->ReviseProtocol No LowerConcentration Lower Working Concentration Concentration->LowerConcentration Yes Concentration->End No ReviseProtocol->End LowerConcentration->End

References

Potential off-target effects of EMD534085 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EMD534085 in cancer cell studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and highly selective inhibitor of the mitotic kinesin Eg5, also known as KIF11 or KSP.[1][2][3][4] It binds to an allosteric pocket of Eg5, inhibiting its ATPase activity and preventing the formation of the bipolar spindle required for mitosis.[1][2]

Q2: How selective is this compound? Have any off-target effects been reported?

This compound has demonstrated high selectivity for Eg5. Studies have shown that it does not inhibit a panel of other kinesins, including BimC, CEN-PE, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK, at concentrations up to 10 µM.[1][2] To date, no specific off-target kinases or other proteins have been identified in publicly available literature. However, it is a general principle in pharmacology that any small molecule inhibitor has the potential for off-target effects, which can be cell-type dependent.[5]

Q3: What is the expected phenotype in cancer cells treated with this compound?

Treatment of proliferating cancer cells with this compound is expected to induce mitotic arrest.[3][4] This is characterized by the formation of monopolar spindles, leading to a cell cycle block in mitosis. Prolonged mitotic arrest typically triggers apoptosis (programmed cell death).[1][3][4]

Q4: At what concentration should I use this compound in my cell-based assays?

The effective concentration of this compound can vary between cell lines. The IC50 for Eg5 inhibition is approximately 8 nM.[1][4] For inducing mitotic arrest and inhibiting proliferation in cancer cell lines, typical effective concentrations (EC50) range from the low to mid-nanomolar range. For example, the IC50 for proliferation inhibition in HCT116 colon cancer cells is 30 nM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: What are the common adverse events observed in clinical trials with this compound?

In a phase I clinical trial in patients with advanced solid tumors or lymphoma, the most common treatment-related adverse events were asthenia (fatigue) and neutropenia (low white blood cell count).[6] The maximum tolerated dose was determined to be 108 mg/m²/day.[6]

Troubleshooting Guides

Issue 1: I am not observing the expected mitotic arrest phenotype.

  • Possible Cause 1: Suboptimal Drug Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. We recommend a starting range of 10 nM to 1 µM.

  • Possible Cause 2: Cell Line Insensitivity.

    • Solution: While most proliferating cancer cells are sensitive to Eg5 inhibition, intrinsic resistance can occur. Consider testing a different cancer cell line known to be sensitive to this compound, such as HL-60 or HCT116, as a positive control.

  • Possible Cause 3: Inactive Compound.

    • Solution: Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C for long-term stability.

Issue 2: I am observing unexpected cellular effects that are not consistent with mitotic arrest and apoptosis.

  • Possible Cause: Potential Off-Target Effects.

    • Solution: While this compound is highly selective, off-target effects cannot be entirely ruled out. To investigate this, consider the following:

      • Perform a Rescue Experiment: If the unexpected phenotype is due to an off-target effect, it should persist even when the on-target (Eg5) effect is rescued. This is often difficult for Eg5.

      • Use a Structurally Unrelated Eg5 Inhibitor: Treat your cells with another potent and selective Eg5 inhibitor with a different chemical scaffold. If the unexpected phenotype is not reproduced, it may be specific to the chemical structure of this compound and potentially an off-target effect.

      • Comprehensive Kinase Profiling: If you have access to the resources, a kinome scan can provide a broad assessment of the inhibitor's activity against a large panel of kinases. Services like KINOMEscan® can be used for this purpose.[7][8]

Quantitative Data

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/TargetReference
IC50 (Eg5 ATPase Activity) 8 nMPurified Eg5[1][4]
IC50 (Proliferation) 30 nMHCT116 Colon Cancer[4]

Experimental Protocols

1. Cell Viability Assay (SRB Assay)

This protocol is adapted from established methods for assessing cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris base solution

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2,500 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a DMSO-only control.

    • Incubate the plate for 72 hours.

    • Fix the cells by adding cold 50% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid and allow them to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Read the absorbance at 510 nm using a plate reader.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is a standard method for analyzing cell cycle distribution.

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Treat cells with the desired concentration of this compound for 24 hours.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

Visualizations

EMD534085_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Mitotic Arrest Mitotic Arrest Metaphase->Mitotic Arrest leads to Telophase Telophase Anaphase->Telophase This compound This compound Eg5 (KIF11) Eg5 (KIF11) This compound->Eg5 (KIF11) inhibits Bipolar Spindle Formation Bipolar Spindle Formation Blocked by this compound Eg5 (KIF11)->Bipolar Spindle Formation required for Bipolar Spindle Formation->Metaphase Apoptosis Apoptosis Mitotic Arrest->Apoptosis induces Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Cancer Cells Seed Cancer Cells Treat with this compound (Dose-Response) Treat with this compound (Dose-Response) Seed Cancer Cells->Treat with this compound (Dose-Response) Cell Viability Assay (SRB) Cell Viability Assay (SRB) Treat with this compound (Dose-Response)->Cell Viability Assay (SRB) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treat with this compound (Dose-Response)->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Treat with this compound (Dose-Response)->Apoptosis Assay (e.g., Annexin V)

References

Troubleshooting EMD534085 in vivo delivery and toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Eg5 kinesin inhibitor EMD534085 in in vivo experiments.

Frequently Asked Questions (FAQs)

Formulation and Delivery

  • Q1: How should I formulate this compound for in vivo administration?

    A1: this compound is known to be soluble in DMSO. For in vivo applications, particularly intraperitoneal (i.p.) or intravenous (i.v.) injections in rodent models, it is crucial to use a well-tolerated vehicle that minimizes solvent toxicity. While a specific validated formulation for this compound is not publicly available, a common approach for poorly water-soluble compounds is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other co-solvents and an aqueous buffer.

    A recommended starting formulation, based on vehicles used for other poorly soluble small molecules, is:

    • 5-10% DMSO

    • 30-40% PEG 400 (or PEG 300)

    • 5% Tween 80 (or other surfactant like Cremophor EL)

    • 45-60% Saline or Phosphate-Buffered Saline (PBS)

    It is imperative to perform a small-scale pilot study to assess the solubility and stability of this compound in your chosen formulation and to evaluate any potential vehicle-induced toxicity in a small cohort of animals.

  • Q2: What is a typical dose and administration route for this compound in mouse xenograft models?

    A2: Preclinical studies in nude mice with COLO 205 tumor xenografts have utilized a dose of 20 mg/kg administered as an intraperitoneal (i.p.) bolus injection. This dose and route have been shown to induce a dose-dependent mitotic arrest in the tumor tissue. Bioavailability in mice is reported to be over 50% for doses above 10 mg/kg.

  • Q3: I am observing precipitation of this compound upon dilution with an aqueous vehicle. What can I do?

    A3: Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

    • Increase the concentration of co-solvents: Gradually increase the percentage of PEG 400 or other solubilizing agents in your formulation.

    • Incorporate a surfactant: If not already included, adding a surfactant like Tween 80 or Cremophor EL can help to maintain the compound in solution.

    • Use a different vehicle system: Consider using a cyclodextrin-based formulation, such as hydroxypropyl-β-cyclodextrin (HPβCD), which is known to enhance the solubility of hydrophobic compounds for in vivo use.

    • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but be cautious not to degrade the compound.

    • Prepare fresh daily: Formulations of poorly soluble compounds can sometimes be unstable. It is best to prepare the dosing solution fresh before each administration.

Efficacy and Mechanism of Action

  • Q4: How does this compound work?

    A4: this compound is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 is a motor protein that is essential for the separation of centrosomes and the formation of a bipolar spindle during mitosis. By inhibiting Eg5, this compound causes a mitotic arrest, characterized by the formation of monopolar spindles, which ultimately leads to apoptotic cell death in rapidly dividing cells like cancer cells.

  • Q5: How can I confirm that this compound is active in my in vivo model?

    A5: The activity of this compound can be assessed by observing an increase in the mitotic index in the tumor tissue. This can be quantified by immunohistochemical staining for markers of mitosis, such as phospho-histone H3 (pHH3). In a COLO 205 xenograft model, the peak mitotic arrest was observed approximately 8 hours after a 20 mg/kg i.p. injection.

Toxicity and Troubleshooting

  • Q6: What are the potential toxicities of this compound in vivo?

    A6: While some preclinical studies in mice have reported a lack of toxic side effects at efficacious doses, clinical trial data in humans and the known mechanism of action suggest potential for toxicity, particularly with prolonged administration or at higher doses. The most common treatment-related adverse events observed in a Phase I clinical trial were asthenia (weakness or lack of energy) and neutropenia (low levels of neutrophils, a type of white blood cell).[1] Dose-limiting toxicities in humans included severe neutropenia and acute coronary syndrome.[1] Therefore, in preclinical animal studies, it is advisable to monitor for signs of hematological toxicity.

  • Q7: My animals are showing signs of distress (e.g., lethargy, ruffled fur) after dosing. What could be the cause?

    A7: Animal distress can be due to either the vehicle or the compound itself.

    • Vehicle Toxicity: Some vehicles, especially those with a high percentage of DMSO or certain surfactants, can cause local irritation or systemic toxicity. It is crucial to run a vehicle-only control group to assess the tolerability of your formulation. If vehicle toxicity is suspected, try to reduce the concentration of the problematic component or switch to an alternative, better-tolerated vehicle.

    • Compound-Related Toxicity: The observed distress could be a manifestation of the on-target (mitotic arrest in healthy proliferating tissues) or off-target effects of this compound. Consider performing a dose-response study to find the maximum tolerated dose (MTD) in your specific animal model. Monitoring complete blood counts (CBCs) can help to identify hematological toxicities like neutropenia.

  • Q8: I am not seeing the expected anti-tumor efficacy. What should I check?

    A8: Several factors could contribute to a lack of efficacy:

    • Formulation Issues: Ensure your formulation is stable and that the compound is fully dissolved. Precipitation will lead to a lower effective dose being administered.

    • Dosing and Schedule: The dose and frequency of administration may not be optimal for your tumor model. You may need to increase the dose (up to the MTD) or the dosing frequency.

    • Tumor Model Resistance: The specific tumor model you are using may be resistant to Eg5 inhibition.

    • Pharmacokinetics: The compound may be rapidly cleared in your animal model. While this compound has shown good bioavailability in mice, this can vary between different strains and models.

Quantitative Data Summary

Table 1: this compound In Vivo Administration and Efficacy in a Preclinical Model

ParameterValue
Animal ModelNude mice with COLO 205 tumor xenografts
Administration RouteIntraperitoneal (i.p.) bolus injection
Dose20 mg/kg
OutcomeDose-dependent mitotic arrest
Peak Effect~8 hours post-injection

Table 2: this compound Clinical Trial Toxicity Profile (Human Data)

Adverse EventFrequency
Asthenia50%
Neutropenia32%
Dose-Limiting Toxicities
Grade 4 NeutropeniaObserved at 108 and 135 mg/m²/day
Grade 3 Acute Coronary SyndromeObserved at 135 mg/m²/day
Maximum Tolerated Dose (MTD) 108 mg/m²/day

Data from a Phase I clinical trial in patients with advanced solid tumors or lymphoma.[1]

Experimental Protocols

Protocol 1: General In Vivo Formulation of this compound for Intraperitoneal Injection

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).

  • Vehicle Preparation: In a separate sterile tube, mix the other vehicle components. For a final formulation of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline, you would mix 400 µL of PEG 400, 50 µL of Tween 80, and 450 µL of saline for every 1 mL of final solution.

  • Final Dosing Solution: Aseptically add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 2 mg/mL dosing solution, add 100 µL of the 20 mg/mL stock to 900 µL of the pre-mixed vehicle.

  • Mixing: Vortex the final solution thoroughly to ensure homogeneity.

  • Administration: Administer the solution to the animals via intraperitoneal injection at the desired dose (e.g., 20 mg/kg). The injection volume should be appropriate for the size of the animal (e.g., 100 µL for a 20g mouse for a 2 mg/mL solution).

  • Controls: Always include a vehicle-only control group to account for any effects of the formulation itself.

Protocol 2: Assessment of In Vivo Efficacy by Phospho-Histone H3 (pHH3) Staining

  • Tissue Collection: At a predetermined time point after this compound administration (e.g., 8 hours), euthanize the animals and excise the tumors.

  • Fixation and Processing: Fix the tumor tissue in 10% neutral buffered formalin for 24 hours, followed by standard paraffin embedding.

  • Immunohistochemistry (IHC): a. Cut 4-5 µm sections from the paraffin-embedded blocks. b. Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer). c. Block endogenous peroxidase activity and non-specific binding sites. d. Incubate the sections with a primary antibody against phospho-histone H3 (Ser10). e. Incubate with a suitable HRP-conjugated secondary antibody. f. Develop the signal using a chromogen such as DAB. g. Counterstain with hematoxylin.

  • Quantification: a. Capture images of multiple high-power fields from each tumor section. b. Count the number of pHH3-positive (mitotic) cells and the total number of cells in each field. c. Calculate the mitotic index as (number of pHH3-positive cells / total number of cells) x 100. d. Compare the mitotic index between the treated and control groups.

Visualizations

EMD534085_Mechanism_of_Action cluster_mitosis Mitosis Prophase Prophase Eg5 Eg5 Kinesin Prophase->Eg5 required for Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Bipolar_Spindle Bipolar Spindle Formation Bipolar_Spindle->Metaphase Centrosome_Separation Centrosome Separation Centrosome_Separation->Bipolar_Spindle Eg5->Centrosome_Separation Monopolar_Spindle Monopolar Spindle Formation Eg5->Monopolar_Spindle This compound This compound This compound->Eg5 Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Monopolar_Spindle->Mitotic_Arrest

Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.

Troubleshooting_Workflow cluster_experiment In Vivo Experiment with this compound Start Experiment Start Formulation Formulate this compound Start->Formulation Administration Administer to Animals Formulation->Administration Observation Observe for Efficacy and Toxicity Administration->Observation Issue Issue Encountered? Observation->Issue Analysis Analyze Results Issue->Analysis No Precipitation Precipitation in Formulation? Issue->Precipitation Yes Toxicity Animal Toxicity Observed? Precipitation->Toxicity No Adjust_Vehicle Adjust Vehicle (e.g., more co-solvent) Precipitation->Adjust_Vehicle Yes No_Efficacy Lack of Efficacy? Toxicity->No_Efficacy No Check_Vehicle_Toxicity Run Vehicle-Only Control Toxicity->Check_Vehicle_Toxicity Yes No_Efficacy->Analysis No Check_Formulation_Stability Verify Formulation Stability and Dose No_Efficacy->Check_Formulation_Stability Yes Adjust_Vehicle->Formulation Dose_De-escalation Perform Dose De-escalation Check_Vehicle_Toxicity->Dose_De-escalation Dose_De-escalation->Administration Confirm_Target_Engagement Confirm Target Engagement (e.g., pHH3 staining) Check_Formulation_Stability->Confirm_Target_Engagement Confirm_Target_Engagement->Analysis

Caption: A logical workflow for troubleshooting common issues in this compound in vivo experiments.

References

How to store and handle EMD534085 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of EMD534085 powder.

Frequently Asked Questions (FAQs)

Q1: How should this compound powder be stored upon receipt?

A1: Upon receipt, this compound powder should be stored under dry, dark conditions. For short-term storage (days to weeks), 0 - 4°C is acceptable. For long-term storage (months to years), it is recommended to store the powder at -20°C.[1] Properly stored, the powder is stable for at least four years.[2]

Q2: What is the recommended solvent for dissolving this compound powder?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO at a concentration of ≥ 26 mg/mL (54.56 mM).[3][4] The compound is not soluble in water.[1] For best results, use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[4]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound in DMSO should be stored at -80°C for up to two years or at -20°C for up to one year.[3][4]

Q4: Is this compound light sensitive?

A4: While not explicitly stated, it is good laboratory practice to store chemical compounds, including this compound, in the dark to prevent potential photodegradation.[1]

Q5: What are the shipping conditions for this compound?

A5: this compound is typically shipped at room temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[1][2]

Troubleshooting Guide

Q1: I am having difficulty dissolving the this compound powder in DMSO. What can I do?

A1: If you are experiencing solubility issues, you can try the following:

  • Warm the solution: Gently warm the tube containing the solution at 37°C.[5]

  • Use sonication: Shake the tube in an ultrasonic bath for a short period.[5]

  • Use fresh DMSO: Ensure you are using a fresh, anhydrous supply of DMSO, as absorbed water can affect solubility.[4]

Q2: My this compound solution appears to have precipitated after being frozen. Is it still usable?

A2: Precipitation can sometimes occur upon freezing and thawing. To attempt to redissolve the compound, you can warm the solution to 37°C and vortex or sonicate it.[5] If the precipitate does not go back into solution, it may indicate degradation or saturation, and it is advisable to prepare a fresh stock solution.

Quantitative Data Summary

ParameterConditionValueReference
Powder Storage Short-term (days to weeks)0 - 4°C[1]
Long-term (months to years)-20°C[1][2][3]
Stability≥ 4 years[2]
Solubility SolventDMSO[1][2][3][4][5]
Concentration in DMSO≥ 26 mg/mL (54.56 mM)[3][4]
Stock Solution Storage -20°CUp to 1 year[3][4]
-80°CUp to 2 years[3][4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 476.53 g/mol )[3]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.765 mg of the powder.

    • Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[5]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3][4]

Visualizations

EMD534085_Preparation_Workflow cluster_prep Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing this compound stock solution.

EMD534085_Troubleshooting issue Issue: Powder not dissolving warm Warm solution to 37°C issue->warm sonicate Sonicate solution warm->sonicate dissolved Problem Resolved warm->dissolved If successful check_dmso Use fresh, anhydrous DMSO sonicate->check_dmso sonicate->dissolved If successful check_dmso->dissolved If successful not_dissolved Still not dissolved check_dmso->not_dissolved If problem persists contact_support Contact Technical Support not_dissolved->contact_support

References

EMD534085 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving EMD534085, a potent and selective inhibitor of the mitotic kinesin Eg5.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the mitotic kinesin-5 (also known as Eg5 or KIF11), with an IC50 of 8 nM.[1][2] It binds to an allosteric pocket of Eg5, inhibiting its function.[1][2] The primary role of Eg5 is to establish and maintain the bipolar mitotic spindle. Inhibition of Eg5 by this compound prevents centrosome separation, leading to the formation of monopolar spindles, which triggers the spindle assembly checkpoint, causing prolonged mitotic arrest and subsequent apoptotic cell death in cancer cells.[3]

Q2: What is the expected cellular phenotype after this compound treatment?

The hallmark phenotype of this compound treatment is the formation of monopolar mitotic spindles.[3] This can be visualized by immunofluorescence microscopy, staining for α-tubulin to see the spindle and a centrosomal marker like centrin. DNA condensation is also expected. Following mitotic arrest, cells are expected to undergo apoptosis.[4]

Q3: At what concentration should I use this compound?

The effective concentration of this compound can vary between cell lines. While the IC50 for Eg5 inhibition is 8 nM, the EC50 for inducing monopolar spindles in U-2 OS cells is approximately 70 nmol/L.[3][5] A concentration of 500 nM has been shown to be saturating for promoting prolonged mitotic arrest in various cell lines.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q4: How should I prepare and store this compound?

This compound is a solid that is soluble in DMSO.[6] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[6] Stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]

Troubleshooting Guide

Issue 1: Reduced or No Apparent Efficacy of this compound

Possible Cause 1: Drug Resistance

  • Point Mutations: Mutations in the allosteric binding site of Eg5 can confer resistance to this compound and other structurally related inhibitors.[7][8]

  • Alternative Spindle Formation Mechanisms: In some cancer cells, other motor proteins like dynein and KIF15 can compensate for the loss of Eg5 function, allowing for the formation of a bipolar spindle even in the presence of an Eg5 inhibitor.[8][9]

  • P-glycoprotein Efflux: Increased expression of efflux pumps like P-glycoprotein can reduce the intracellular concentration of the drug.

Troubleshooting Steps:

  • Sequence Eg5: Sequence the Eg5 gene in your resistant cell line to check for mutations in the allosteric binding pocket.

  • Investigate Compensatory Mechanisms: Use siRNA or other gene-silencing techniques to investigate the role of dynein and KIF15 in your resistant cells.

  • Use Alternative Eg5 Inhibitors: Test inhibitors that bind to different sites on Eg5, such as ATP-competitive inhibitors, as they may still be effective.[9]

Possible Cause 2: Suboptimal Experimental Conditions

  • Incorrect Drug Concentration: The effective concentration can be cell-line dependent.

  • Insufficient Treatment Duration: The time required to observe mitotic arrest and apoptosis can vary.

Troubleshooting Steps:

  • Perform a Dose-Response Study: Titrate this compound across a range of concentrations to determine the optimal dose for your cell line.

  • Conduct a Time-Course Experiment: Observe cells at multiple time points after treatment to identify the optimal duration for observing the desired phenotype.

Issue 2: High Cell-to-Cell Variability in Response

Possible Cause: Mitotic Slippage

Not all cells that arrest in mitosis will undergo apoptosis. Some cells may exit mitosis without cell division, a process known as mitotic slippage. These cells become tetraploid and may re-enter the cell cycle or undergo apoptosis at a later stage.[5] The rate of mitotic slippage can vary significantly between different cell lines.[3]

Troubleshooting Steps:

  • Live-Cell Imaging: Use time-lapse microscopy to track the fate of individual cells following this compound treatment. This will allow you to quantify the rates of mitotic arrest, apoptosis, and mitotic slippage.

  • Cell Cycle Analysis: Use flow cytometry to analyze the DNA content of the cell population at different time points. An increase in the 4N and >4N population may indicate mitotic slippage.

Issue 3: Unexpected Off-Target Effects

Possible Cause: Non-Specific Binding

While this compound is reported to be highly selective for Eg5, off-target effects are a possibility with any small molecule inhibitor and can contribute to unexpected phenotypes or toxicity.[1][10]

Troubleshooting Steps:

  • CRISPR/Cas9 Knockout: To confirm that the observed phenotype is due to Eg5 inhibition, generate an Eg5 knockout cell line. If the phenotype is still present in the knockout cells upon treatment, it is likely an off-target effect.

  • Use Structurally Different Eg5 Inhibitors: Compare the phenotype induced by this compound with that of other Eg5 inhibitors with different chemical scaffolds. Consistent phenotypes across different inhibitors suggest an on-target effect.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/TargetReference
IC50 (Eg5 Inhibition) 8 nMPurified Eg5 protein[1][6]
IC50 (Cell Proliferation) 30 nMHCT116 colon cancer cells[6]
EC50 (Monopolar Spindles) ~70 nmol/LU-2 OS osteosarcoma cells[3][5]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEffectReference
COLO 205 Xenograft (Mouse) 15 and 30 mg/kgReduced tumor growth[6]
COLO 205 Xenograft (Mouse) 20 mg/kg (i.p. injection)25.2% mitotic index at 8 hours[11]

Experimental Protocols

Protocol 1: Mitotic Arrest Assay
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis.

  • Cell Synchronization (Optional): To enrich for mitotic cells, synchronize the cell population. A common method is to treat with a CDK1 inhibitor like RO-3306 (e.g., 10 µM for 16 hours) to arrest cells at the G2/M boundary.[1]

  • This compound Treatment: Wash out the synchronizing agent and add fresh medium containing the desired concentration of this compound (e.g., 500 nM) or a vehicle control (DMSO).[4]

  • Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for mitotic arrest.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with primary antibodies against α-tubulin (to visualize the spindle) and a centrosome marker (e.g., γ-tubulin or centrin).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain the DNA with DAPI or Hoechst.

  • Microscopy and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the percentage of cells with a monopolar spindle phenotype.

Protocol 2: Apoptosis Assay
  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Apoptosis Detection:

    • Caspase Activity Assay: Use a commercially available kit to measure the activity of caspases (e.g., caspase-3, -8, -9), which are key mediators of apoptosis.[1]

    • PARP Cleavage: Perform a Western blot to detect the cleavage of PARP1, a substrate of activated caspases.[1]

    • Annexin V Staining: Use flow cytometry or fluorescence microscopy to detect the externalization of phosphatidylserine using fluorescently labeled Annexin V.

    • Cytochrome c Release: Perform immunofluorescence to observe the release of cytochrome c from the mitochondria into the cytoplasm, a key event in the intrinsic apoptosis pathway.[4]

Visualizations

EMD534085_Signaling_Pathway cluster_0 Cellular Process This compound This compound Eg5 Eg5 This compound->Eg5 Inhibits Bipolar Spindle Formation Bipolar Spindle Formation Eg5->Bipolar Spindle Formation Required for Mitotic Arrest Mitotic Arrest Bipolar Spindle Formation->Mitotic Arrest Prevention leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Experimental_Workflow cluster_1 Experimental Workflow for this compound Cell_Culture 1. Cell Seeding & Culture Synchronization 2. Cell Synchronization (Optional) Cell_Culture->Synchronization Treatment 3. This compound Treatment Synchronization->Treatment Analysis 4. Downstream Analysis Treatment->Analysis Microscopy Immunofluorescence (Mitotic Arrest) Analysis->Microscopy Biochemistry Western Blot / Caspase Assay (Apoptosis) Analysis->Biochemistry Flow_Cytometry Cell Cycle / Annexin V (Apoptosis/Slippage) Analysis->Flow_Cytometry Troubleshooting_Logic Start Unexpected Result Observed Check_Efficacy Reduced Efficacy? Start->Check_Efficacy Check_Variability High Cell-to-Cell Variability? Check_Efficacy->Check_Variability No Resistance Investigate Resistance: - Sequence Eg5 - Check Compensatory Motors - Test Alternative Inhibitors Check_Efficacy->Resistance Yes Conditions Optimize Conditions: - Dose-Response Curve - Time-Course Study Check_Efficacy->Conditions Yes Check_Off_Target Suspect Off-Target Effects? Check_Variability->Check_Off_Target No Slippage Investigate Mitotic Slippage: - Live-Cell Imaging - Cell Cycle Analysis Check_Variability->Slippage Yes Validate_Target Validate Target: - CRISPR Knockout - Use Different Inhibitors Check_Off_Target->Validate_Target Yes

References

Minimizing EMD534085 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EMD534085. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing precipitation of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), with an IC50 of 8 nM. Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. By inhibiting Eg5, this compound causes the formation of monopolar spindles, which activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis (cell death) in proliferating cells.

Q2: What are the known physicochemical properties of this compound?

Q3: At what concentration has this compound been successfully used in cell culture experiments?

In published studies, this compound has been used in cell culture at a final concentration of 500 nM. Typically, a concentrated stock solution in DMSO is prepared and then diluted into the cell culture medium. At this nanomolar concentration in a complex biological medium containing proteins and other biomolecules, precipitation is less likely to be an issue.

Q4: What are the general signs of this compound precipitation in my experiment?

Precipitation of this compound in your aqueous solution can manifest as:

  • Visible particulates: You may see small particles, cloudiness, or a film in your solution.

  • Inconsistent results: Poor solubility can lead to variability in the effective concentration of the inhibitor in your assays, resulting in inconsistent data.

  • Loss of activity: If the compound precipitates, its effective concentration in solution will be lower than intended, leading to a reduction or loss of its inhibitory effect.

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a systematic approach to troubleshoot and minimize precipitation of this compound in your aqueous experimental setups.

Issue 1: Precipitation observed when preparing aqueous working solutions from a DMSO stock.

Root Cause: this compound is likely poorly soluble in aqueous buffers, and the addition of a concentrated DMSO stock to an aqueous solution can cause it to crash out.

Solutions:

StrategyDescriptionKey Considerations
Lower Final Concentration If your experimental design allows, try using a lower final concentration of this compound.The effective concentration must still be sufficient to inhibit Eg5.
Increase Final DMSO Concentration While keeping the this compound concentration the same, increase the final percentage of DMSO in your aqueous solution.Most biochemical and cell-based assays have a tolerance limit for DMSO (typically 0.1% to 1%). Exceeding this can affect your experimental results.
Use Co-solvents Prepare a stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG).The co-solvent must be compatible with your assay.
pH Adjustment This compound has a quinoline moiety, which is basic. Lowering the pH of the aqueous buffer (e.g., to pH 5-6) may increase its solubility.Ensure the chosen pH is compatible with the stability and activity of your protein of interest and other assay components.
Serial Dilution Instead of a single dilution step, perform serial dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.This is a simple technique to try before resorting to more complex formulation changes.
Heated Sonication Gently warm the solution while sonicating to aid dissolution.Use with caution, as excessive heat can degrade the compound or other assay components.
Issue 2: Precipitation occurs during a biochemical assay (e.g., kinase assay).

Root Cause: Components of the assay buffer (e.g., salts, proteins) can affect the solubility of this compound. High concentrations of the target protein or other proteins can also contribute to precipitation.

Solutions:

StrategyDescriptionKey Considerations
Optimize Buffer Composition Test different buffer systems (e.g., HEPES, Tris, PBS) and salt concentrations to identify conditions that favor solubility.Buffer choice will be dictated by the requirements of your assay.
Include Additives The inclusion of non-ionic detergents (e.g., 0.01% Triton X-100 or Tween-20) or a carrier protein like bovine serum albumin (BSA) can help to keep hydrophobic compounds in solution.Ensure these additives do not interfere with your assay.
Filter the Final Solution After preparing the final assay solution containing this compound, centrifuge and/or filter it through a 0.22 µm filter to remove any precipitated material before use.This ensures you are working with a homogenous solution, but the actual concentration of the inhibitor may be lower than intended. It is advisable to determine the concentration of the filtered solution if possible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Accurately weigh a precise amount of this compound powder.

  • Calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 476.53 ( g/mol )] x 100,000

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex or sonicate at room temperature until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution of this compound (Example for a 1 µM final concentration with 0.1% DMSO)
  • Thaw a vial of the 10 mM this compound stock solution in DMSO.

  • Perform a serial dilution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Add 1 µL of the 1 mM intermediate stock solution to 999 µL of your desired aqueous buffer.

  • Vortex immediately and thoroughly to ensure rapid mixing.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution in your experiment as soon as possible.

Visualizations

Signaling Pathway of this compound Action

EMD534085_Pathway cluster_mitosis Mitosis Prophase Prophase Eg5_Kinesin Eg5_Kinesin Prophase->Eg5_Kinesin activates Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase normal progression This compound This compound This compound->Eg5_Kinesin inhibits Bipolar_Spindle_Formation Bipolar_Spindle_Formation Eg5_Kinesin->Bipolar_Spindle_Formation drives Monopolar_Spindle Monopolar_Spindle Eg5_Kinesin->Monopolar_Spindle leads to Bipolar_Spindle_Formation->Metaphase Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Monopolar_Spindle->Spindle_Assembly_Checkpoint activates Mitotic_Arrest Mitotic_Arrest Spindle_Assembly_Checkpoint->Mitotic_Arrest induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis triggers

Caption: this compound inhibits Eg5, leading to mitotic arrest and apoptosis.

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow Start Precipitation Observed Prep_Stock Prepare Concentrated Stock in 100% DMSO Start->Prep_Stock Dilution Dilute to Final Concentration in Aqueous Buffer Prep_Stock->Dilution Check_Precipitate Precipitation? Dilution->Check_Precipitate Success Solution is Clear Proceed with Experiment Check_Precipitate->Success No Troubleshoot Troubleshooting Options Check_Precipitate->Troubleshoot Yes Option1 Lower Final Concentration Troubleshoot->Option1 Option2 Increase Final DMSO % Troubleshoot->Option2 Option3 Adjust Buffer pH Troubleshoot->Option3 Option4 Use Co-solvents Troubleshoot->Option4 Option1->Dilution Option2->Dilution Option3->Dilution Option4->Prep_Stock

Caption: A logical workflow for addressing this compound precipitation.

Overcoming EMD534085-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming EMD534085-induced cytotoxicity in normal cells during pre-clinical experiments. The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), with an in vitro IC50 of approximately 8 nM.[1][2] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle in proliferating cells.[3] By inhibiting Eg5, this compound prevents centrosome separation, leading to the formation of monopolar spindles, which in turn causes mitotic arrest and subsequent cell death in rapidly dividing cells.[3][4]

Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?

A2: Yes, as a potent anti-mitotic agent, this compound can induce cytotoxicity in any proliferating normal cells. However, studies have shown that normal diploid cells often exhibit a different response to this compound-induced mitotic arrest compared to cancer cells.[5] While cancer cells are more prone to undergo apoptosis during mitotic arrest, normal cells tend to "slip" from mitosis and enter a tetraploid G1 state with significantly less cell death.[5] This differential response forms the basis for the therapeutic window of Eg5 inhibitors.

Q3: What are the known off-target effects of this compound in normal cells?

A3: this compound is highly selective for Eg5 and does not significantly inhibit other kinesins at concentrations up to 10 µM.[1][6] However, at very high concentrations, off-target effects leading to cytotoxicity that is not related to mitotic arrest can occur with some anti-mitotic drugs.[7] It is crucial to use the lowest effective concentration of this compound to minimize potential off-target toxicities.

Q4: What are the primary signaling pathways involved in this compound-induced cell death?

A4: In cancer cells, this compound-induced mitotic arrest primarily leads to apoptosis through the intrinsic (mitochondrial) pathway.[8] This involves the activation of caspase-8, -9, -3, and -7, cleavage of PARP, and degradation of anti-apoptotic proteins like Mcl-1 and XIAP.[1][6] While less pronounced in normal cells, similar pathways can be activated. Some studies on anti-mitotic drugs also suggest the possibility of caspase-independent cell death.[9][10]

Troubleshooting Guide

Issue 1: Excessive Cytotoxicity in Normal Cell Cultures

  • Question: My experiments are showing high levels of cell death in my normal cell control group treated with this compound. How can I reduce this cytotoxicity while maintaining the anti-proliferative effect on cancer cells?

  • Answer:

    • Optimize this compound Concentration: It is critical to perform a dose-response experiment to determine the minimal effective concentration that induces mitotic arrest in your cancer cell line of interest while minimizing toxicity in your normal cell line.

    • Exploit Differential Cell Fate: As normal cells are more likely to undergo mitotic slippage and arrest in a tetraploid G1 phase rather than dying, consider experimental endpoints beyond immediate cytotoxicity.[5] Analyzing cell cycle profiles and long-term proliferation can provide a more nuanced understanding of the differential effects.

    • Implement a "Cyclotherapy" Approach: A promising strategy to protect normal cells is "cyclotherapy".[11] This involves pre-treating your mixed culture with a cell cycle inhibitor that arrests normal cells in a phase where they are less sensitive to anti-mitotic agents (e.g., G1 arrest), while p53-deficient cancer cells continue to cycle and enter mitosis, where they are targeted by this compound.[11]

Issue 2: Difficulty in Distinguishing Between Apoptosis and Mitotic Slippage

  • Question: How can I experimentally differentiate between this compound-induced apoptosis and mitotic slippage in my normal cell cultures?

  • Answer: A combination of techniques is recommended for a comprehensive analysis:

    • Time-Lapse Microscopy: This is the most direct method to observe the fate of individual cells following this compound treatment. You can directly visualize whether a cell undergoes apoptosis during mitotic arrest or exits mitosis without cell division (slippage).

    • Flow Cytometry for DNA Content: Cells that have undergone mitotic slippage will have a 4N DNA content and will be in the G1 phase of the cell cycle. This can be distinguished from apoptotic cells which will have a sub-G1 DNA content.

    • Immunoblotting for Apoptosis Markers: Analyze the expression levels of key apoptotic proteins such as cleaved caspase-3 and cleaved PARP. These markers will be significantly upregulated in apoptotic cells but not in cells that have undergone mitotic slippage.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC50 (Eg5 Inhibition) 8 nMEnzymatic Assay[1][2]
IC50 (Antiproliferative) 30 nMHCT116[2]
EC50 (Monopolar Mitosis) ~70 nMU-2 OS[12][13]

Table 2: Differential Cellular Fates in Response to Kinesin-5 Inhibition

Cell LineCell TypePrimary Fate after Mitotic ArrestReference
RPE-1 Normal DiploidMitotic Slippage, Tetraploid G1 Arrest[5]
MCF7 Breast CancerMitotic Death, Post-Slippage Death[5]
HeLa Cervical CancerMitotic Death, Post-Slippage Death[5]
HT29 Colon CancerMitotic Death, Post-Slippage Death[5]
HL-60 LeukemiaRapid Apoptosis during Mitotic Arrest[1]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

EMD534085_Mechanism_of_Action cluster_cancer Cancer Cell cluster_normal Normal Cell This compound This compound Eg5 Kinesin Eg5 This compound->Eg5 MitoticArrest Mitotic Arrest (Monopolar Spindle) Centrosome Centrosome Separation Spindle Bipolar Spindle Formation Apoptosis Apoptosis MitoticArrest->Apoptosis High Probability Slippage Mitotic Slippage MitoticArrest->Slippage High Probability LowApoptosis Low Level of Apoptosis MitoticArrest->LowApoptosis Caspase Caspase Activation (Caspase-3, -7, -8, -9) Apoptosis->Caspase Tetraploid Tetraploid G1 Arrest Slippage->Tetraploid

Caption: Mechanism of this compound action and differential cell fate.

Cyclotherapy_Workflow cluster_outcomes1 Cell Cycle State after Step 1 cluster_outcomes2 Final Cell Fate start Co-culture of Normal and Cancer Cells step1 Add G1 Arrest Agent (e.g., CDK4/6 inhibitor) start->step1 normal_arrest Normal Cells Arrest in G1 step1->normal_arrest cancer_cycle Cancer Cells Continue to Cycle step1->cancer_cycle step2 Add this compound normal_arrest->step2 cancer_cycle->step2 normal_protected Normal Cells are Protected (Remain in G1) step2->normal_protected cancer_death Cancer Cells Undergo Mitotic Arrest and Apoptosis step2->cancer_death

Caption: Experimental workflow for the "Cyclotherapy" strategy.

References

EMD534085 degradation and half-life in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with EMD534085. The information focuses on the degradation and half-life of the compound in cell culture settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in a typical cell culture experiment?

Currently, there is no published data specifically detailing the half-life or degradation rate of this compound in cell culture media. The stability of a small molecule in cell culture can be influenced by various factors, including the composition of the medium, pH, temperature, exposure to light, and the presence of cells and their metabolic activities.

While in vitro data is not available, pharmacokinetic studies in mice have shown that this compound has a half-life of approximately 2.5 hours in vivo.[1] This in vivo half-life is a result of metabolic clearance and excretion and does not directly translate to its chemical stability in a cell culture dish. However, it suggests that the compound might be cleared relatively quickly in a biological system.

For long-term storage, this compound is stable as a solid for at least 4 years when stored at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for up to a year and at -80°C for up to two years.[1]

To determine the precise half-life in your experimental conditions, it is recommended to perform a stability assay as detailed in the troubleshooting guide below.

Q2: How does this compound exert its effects on cells?

This compound is a potent and selective inhibitor of the mitotic kinesin-5 (also known as KSP or Eg5).[3][] This motor protein is essential for the formation of the bipolar spindle during mitosis.[5] By inhibiting Eg5, this compound prevents centrosome separation, leading to the formation of monopolar spindles, which triggers a mitotic arrest.[5][6] Prolonged mitotic arrest ultimately induces apoptosis (programmed cell death).[][5]

Q3: What are the known downstream effects of this compound treatment in cell culture?

Treatment of cancer cell lines with this compound leads to a series of downstream events characteristic of apoptosis induction through mitotic arrest. In HL-60 leukemia cells, for instance, this compound treatment has been shown to cause:

  • Activation of caspases 3, 7, 8, and 9.[3][5]

  • Cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[3][5]

  • Degradation of anti-apoptotic proteins Mcl-1 and XIAP.[3][5]

  • Accumulation of phospho-Histone H3, a marker of mitosis, starting at 6 hours post-treatment.[3][5]

Troubleshooting Guides

Problem: Inconsistent or weaker-than-expected results with this compound treatment.

This issue could be related to the degradation of the compound in your cell culture setup.

Solution: Determine the stability and effective concentration of this compound in your specific experimental conditions.

Since there is no universal half-life for this compound in cell culture, it is crucial to assess its stability under your specific conditions. This can be done by measuring the concentration of the compound in the cell culture medium over time.

Experimental Protocols

Protocol 1: Determining the Chemical Half-Life of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your cell culture medium of choice. The primary analytical method for this is Liquid Chromatography-Mass Spectrometry (LC-MS), which can accurately quantify the parent compound.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Spike the cell culture medium with this compound to the final concentration you intend to use in your experiments. Include a set of wells with cells and a set without cells to distinguish between chemical degradation and cellular metabolism.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium from the wells.

  • Immediately process the samples for LC-MS analysis to prevent further degradation. This typically involves protein precipitation with a solvent like acetonitrile.

  • Quantify the remaining concentration of this compound at each time point using LC-MS/MS.

  • Plot the concentration of this compound versus time and calculate the half-life (t½).

Problem: Difficulty in assessing the downstream effects on protein degradation.

You might be interested in the half-life of a specific protein that is degraded following this compound treatment (e.g., Mcl-1, XIAP).

Solution: Perform a cycloheximide (CHX) chase assay to determine the half-life of the target protein.

A CHX chase assay is a common method to determine the half-life of a protein by inhibiting new protein synthesis.[7]

Protocol 2: Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination

Materials:

  • Cells of interest

  • This compound

  • Cycloheximide (CHX) stock solution

  • Cell lysis buffer

  • Antibodies against the protein of interest and a loading control (e.g., β-actin, GAPDH)

  • Western blotting reagents and equipment

Procedure:

  • Plate your cells and allow them to adhere.

  • Treat the cells with this compound for a predetermined time to induce the desired effect (e.g., mitotic arrest).

  • Add cycloheximide to the culture medium to a final concentration that effectively blocks protein synthesis in your cell line (typically 10-100 µg/mL). This is your time zero (t=0).

  • Harvest cell lysates at various time points after CHX addition (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Perform Western blotting on the cell lysates to detect the levels of your protein of interest and the loading control.

  • Quantify the band intensities for your target protein at each time point, normalize to the loading control, and then express the levels relative to the t=0 time point.

  • Plot the relative protein levels against time to determine the half-life of the protein.

Quantitative Data Summary

Table 1: Pharmacokinetic and Stability Data for this compound

ParameterValueSpecies/SystemReference
In Vivo Half-Life ~2.5 hoursMice[1]
Solid State Stability ≥ 4 years-20°C[2]
Stock Solution Stability (DMSO) 1 year-20°C[1]
Stock Solution Stability (DMSO) 2 years-80°C[1]
In Vitro Half-Life (Cell Culture) Not Reported--

Visualizations

EMD534085_Signaling_Pathway cluster_pathway Cellular Response This compound This compound Kinesin5 Kinesin-5 (Eg5) This compound->Kinesin5 inhibits BipolarSpindle Bipolar Spindle Formation Kinesin5->BipolarSpindle required for MitoticArrest Mitotic Arrest Apoptosis Apoptosis MitoticArrest->Apoptosis Caspases Caspase Activation (Caspase-3, 7, 8, 9) Apoptosis->Caspases involves ProteinDeg Degradation of Anti-apoptotic Proteins (Mcl-1, XIAP) Apoptosis->ProteinDeg involves

Caption: Signaling pathway of this compound leading to apoptosis.

HalfLife_Workflow cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis PrepMedium 1. Spike this compound into cell culture medium Incubate 2. Incubate at 37°C, 5% CO2 (with and without cells) PrepMedium->Incubate CollectAliquots 3. Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24h) Incubate->CollectAliquots LCMS 4. Quantify this compound concentration using LC-MS/MS CollectAliquots->LCMS Plot 5. Plot concentration vs. time LCMS->Plot Calculate 6. Calculate half-life (t½) Plot->Calculate

Caption: Workflow for determining the chemical half-life of this compound.

References

Validation & Comparative

Validating EMD534085-Induced Mitotic Arrest with Phospho-Histone H3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EMD534085, a potent and selective Eg5 kinesin inhibitor, with other antimitotic agents. It details the use of phospho-histone H3 (pHH3) as a robust biomarker for validating the mitotic arrest induced by this class of compounds and presents supporting experimental data and protocols.

Introduction to this compound and Mitotic Arrest

This compound is a small molecule inhibitor that specifically targets the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1][2][3] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[1][4] By binding to an allosteric pocket of Eg5, this compound inhibits its ATPase activity, which in turn prevents the separation of centrosomes.[1][5] This disruption of spindle formation leads to the characteristic phenotype of monoastral spindles, where a single aster of microtubules radiates from unseparated centrosomes.[1][6] The presence of these abnormal spindles activates the spindle assembly checkpoint, causing the cells to arrest in mitosis.[6] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1][2][7]

Phospho-Histone H3: A Specific Marker for Mitosis

To quantitatively assess the efficacy of this compound in inducing mitotic arrest, a reliable biomarker is essential. Histone H3 is a core component of chromatin, and its phosphorylation at serine 10 (pHH3) is a hallmark event of chromosome condensation during mitosis.[8][9] This phosphorylation begins in prophase and is reversed during anaphase and telophase. Consequently, antibodies specific to pHH3 are highly effective in identifying cells in the M-phase of the cell cycle.[8][10][11] The measurement of pHH3 levels, typically through immunofluorescence, immunohistochemistry, or flow cytometry, provides a quantitative measure of the mitotic index – the percentage of cells in a population that are undergoing mitosis.[8] Studies have shown a significant accumulation of pHH3 in cells treated with this compound, confirming its utility in validating the drug's mechanism of action.[5][12]

Comparative Analysis of Eg5 Inhibitors

This compound belongs to a class of antimitotic agents that target Eg5. For a comprehensive evaluation, its performance can be compared with other well-characterized Eg5 inhibitors.

CompoundIC50 (Eg5 ATPase)Cellular IC50 (Antiproliferative)Key Features
This compound 8 nM[2][3][5]30 nM (HCT116)[2][3]Potent and selective Eg5 inhibitor.[5] Induces a monoastral spindle phenotype.[1][6]
Monastrol ~14 µM~22 µM (HeLa)First identified small molecule inhibitor of Eg5.[13] ATP-noncompetitive and reversible.[13]
S-trityl-L-cysteine (STLC) 140 nM700 nM (HeLa)[14]More potent than monastrol.[14] Binds to the same allosteric site as monastrol.[13]
Ispinesib (SB-715992) <1 nM<1 nM (SKOV3)[13]Potent, orally bioavailable inhibitor that has been in clinical trials.[13]
Filanesib (ARRY-520) ~0.8 nMVaries by cell lineHas shown clinical activity in multiple myeloma.

Experimental Protocols

Cell Culture and Treatment
  • Seed a human cancer cell line (e.g., HeLa, HCT116, or HL-60) in appropriate culture vessels and allow them to adhere and resume proliferation.

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (DMSO).

  • Incubate the cells for a predetermined period (e.g., 16-24 hours) to allow for the induction of mitotic arrest.

Immunofluorescence Staining for pHH3 and Spindle Morphology
  • Grow cells on glass coverslips.

  • After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

  • Incubate the cells with a primary antibody cocktail containing a rabbit anti-phospho-histone H3 (Ser10) antibody and a mouse anti-α-tubulin antibody overnight at 4°C.

  • Wash the cells three times with PBST.

  • Incubate with a secondary antibody cocktail containing an Alexa Fluor 488-conjugated anti-rabbit IgG and an Alexa Fluor 568-conjugated anti-mouse IgG for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Flow Cytometry for Mitotic Index Quantification
  • After treatment, harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing a primary antibody against phospho-histone H3 (Ser10).

  • Incubate for 1-2 hours at room temperature.

  • Wash the cells and resuspend in a solution containing a fluorescently labeled secondary antibody.

  • Incubate for 1 hour at room temperature in the dark.

  • Resuspend the cells in a solution containing a DNA stain (e.g., propidium iodide) and RNase A.

  • Analyze the cells using a flow cytometer. The percentage of cells positive for pHH3 will represent the mitotic index.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams are provided.

EMD534085_Pathway This compound This compound Eg5 Eg5 Kinesin This compound->Eg5 MonoastralSpindle Monoastral Spindle Centrosome Centrosome Separation Eg5->Centrosome BipolarSpindle Bipolar Spindle Formation Centrosome->BipolarSpindle MitoticArrest Mitotic Arrest SAC Spindle Assembly Checkpoint (SAC) Activation MonoastralSpindle->SAC SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: this compound inhibits Eg5, leading to mitotic arrest and apoptosis.

Experimental_Workflow CellCulture 1. Cell Seeding (e.g., HeLa, HCT116) Treatment 2. Treatment (this compound vs. Vehicle) CellCulture->Treatment Incubation 3. Incubation (16-24 hours) Treatment->Incubation FixPerm 4. Fixation & Permeabilization Incubation->FixPerm FlowStaining 5a. Flow Cytometry Staining (Anti-pHH3, PI) Incubation->FlowStaining Staining 5. Immunostaining (Anti-pHH3, Anti-Tubulin, DAPI) FixPerm->Staining Microscopy 6. Fluorescence Microscopy Staining->Microscopy FlowCytometry 6a. Flow Cytometry Analysis FlowStaining->FlowCytometry Analysis 7. Data Analysis (Mitotic Index, Spindle Phenotype) Microscopy->Analysis FlowAnalysis 7a. Data Analysis (Mitotic Index) FlowCytometry->FlowAnalysis

Caption: Workflow for validating mitotic arrest using pHH3.

Conclusion

This compound is a potent inducer of mitotic arrest through the specific inhibition of the Eg5 kinesin. The phosphorylation of histone H3 at serine 10 is a highly specific and quantifiable biomarker for cells in mitosis, making it an excellent tool for validating the mechanism of action of this compound and other Eg5 inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the efficacy of antimitotic compounds and to compare their performance against established agents in the field of cancer drug discovery.

References

A Comparative Guide to the Efficacy of EMD534085 and Monastrol as Eg5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the mitotic kinesin Eg5: EMD534085 and monastrol. Eg5 (also known as KIF11 or KSP) is a crucial motor protein for the formation of the bipolar spindle during mitosis, making it a key target for anticancer drug development. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This guide presents a comprehensive overview of their mechanism of action, comparative efficacy based on available experimental data, and detailed protocols for key assays.

Mechanism of Action

Both this compound and monastrol are allosteric inhibitors of Eg5. They bind to a site on the motor domain that is distinct from the ATP and microtubule binding sites.[1][2] This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule-dependent movement, ultimately leading to the cessation of the motor protein's function.[3] The inhibition of Eg5 prevents the separation of centrosomes, resulting in the formation of a characteristic monoastral spindle, which triggers the spindle assembly checkpoint and induces mitotic arrest.[3][4]

Quantitative Comparison of In Vitro Potency

The following table summarizes the in vitro inhibitory activity of this compound and monastrol against the Eg5 ATPase activity.

CompoundTargetIC50 (Enzymatic Assay)Assay ConditionsReference
This compound Kinesin Spindle Protein (Eg5)8 nMEg5 ATPase activity assay[5]
Monastrol Mitotic Kinesin Eg514 µMEg5 ATPase activity assay[3]

Comparative Cellular Activity

The antiproliferative activity of this compound and monastrol has been evaluated in various cancer cell lines. The following table summarizes their IC50 values for growth inhibition.

CompoundCell LineCancer TypeIC50 (Cell-based Assay)Reference
This compound HCT116Colon Cancer30 nM[5]
Monastrol U-87 MGGlioblastoma>10 µM (compared to more potent analogues)[6]
Monastrol U-118 MGGlioblastoma>10 µM (compared to more potent analogues)[6]
Monastrol U-373 MGGlioblastoma>10 µM (compared to more potent analogues)[6]
Monastrol Analogue (A1) 1A9Ovarian Cancer0.8 ± 0.1 µM[7]
Monastrol 1A9Ovarian Cancer62 ± 5.6 µM[7]
Monastrol Analogue (A1) PTX10 (Taxol-resistant)Ovarian Cancer2.3 ± 0.3 µM[7]
Monastrol PTX10 (Taxol-resistant)Ovarian Cancer57 ± 5.6 µM[7]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions. However, the data consistently indicates that this compound is significantly more potent than monastrol both in enzymatic and cell-based assays.

Experimental Protocols

Eg5 ATPase Activity Assay (Malachite Green Assay)

This protocol describes a colorimetric assay to measure the ATPase activity of Eg5 and determine the inhibitory potential of compounds like this compound and monastrol. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified Eg5 protein

  • Microtubules (taxol-stabilized)

  • Assay Buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Test compounds (this compound, monastrol) dissolved in DMSO

  • Malachite Green Reagent

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, microtubules, and Eg5 protein in a microcentrifuge tube.

  • Add the test compound at various concentrations to the reaction mixture. Include a DMSO control.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at 620-650 nm using a plate reader.

  • Generate a standard curve using known concentrations of inorganic phosphate.

  • Calculate the amount of Pi released in each reaction and determine the IC50 value for each compound.

Mitotic Arrest Assay (Immunofluorescence)

This protocol describes how to assess the ability of this compound and monastrol to induce mitotic arrest by visualizing the formation of monoastral spindles using immunofluorescence microscopy.

Materials:

  • Cancer cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compounds (this compound, monastrol)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against α-tubulin (to visualize microtubules)

  • Fluorescently labeled secondary antibody

  • DAPI (to stain DNA)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 16-24 hours).

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.

  • Incubate the cells with the primary antibody against α-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the percentage of cells with a monoastral spindle phenotype for each treatment condition.

Visualizations

Signaling Pathway of Eg5 Inhibition

Eg5_Inhibition_Pathway cluster_0 Mitotic Progression cluster_1 Eg5 Function Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Eg5 Eg5 Centrosome_Separation Centrosome_Separation Eg5->Centrosome_Separation Mitotic_Arrest Mitotic_Arrest Bipolar_Spindle_Formation Bipolar_Spindle_Formation Centrosome_Separation->Bipolar_Spindle_Formation Bipolar_Spindle_Formation->Metaphase Bipolar_Spindle_Formation->Mitotic_Arrest disruption leads to This compound This compound This compound->Eg5 inhibit Monastrol Monastrol Monastrol->Eg5 inhibit Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Eg5 by this compound or monastrol disrupts bipolar spindle formation, leading to mitotic arrest and apoptosis.

Experimental Workflow for Mitotic Arrest Assay

Mitotic_Arrest_Workflow cluster_workflow Immunofluorescence Protocol start Seed Cells on Coverslips treat Treat with this compound / Monastrol start->treat fix Fix with 4% Paraformaldehyde treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with Primary Antibody (α-tubulin) block->primary_ab secondary_ab Incubate with Secondary Antibody & DAPI primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount image Image with Fluorescence Microscope mount->image quantify Quantify Monoastral Spindles image->quantify end Analysis Complete quantify->end

Caption: Workflow for determining mitotic arrest via immunofluorescence staining of microtubules and DNA.

Conclusion

Based on the available data, this compound is a significantly more potent inhibitor of Eg5 than monastrol, exhibiting lower IC50 values in both enzymatic and cell-based assays. Both compounds share the same mechanism of action, leading to mitotic arrest and the formation of monoastral spindles. The choice between these inhibitors for research purposes will depend on the specific experimental goals and the required potency. Monastrol remains a valuable tool as a pioneering Eg5 inhibitor, while this compound represents a more potent option for studies requiring higher efficacy. This guide provides a foundation for researchers to make informed decisions and design robust experiments to further investigate the roles of Eg5 in cell division and cancer biology.

References

A Head-to-Head Battle of Eg5 Inhibitors: EMD534085 vs. S-trityl-L-cysteine (STLC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable molecular probe or therapeutic candidate is paramount. This guide provides a comprehensive, data-driven comparison of two prominent allosteric inhibitors of the mitotic kinesin Eg5: EMD534085 and S-trityl-L-cysteine (STLC).

Eg5, a member of the kinesin-5 family, is a crucial motor protein responsible for establishing and maintaining the bipolar mitotic spindle, a prerequisite for accurate chromosome segregation during cell division.[1][2] Its inhibition leads to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cancer cells.[2] This mechanism has positioned Eg5 as an attractive target for anticancer drug development. This guide dissects the performance of this compound and STLC, presenting their biochemical and cellular activities, and providing detailed experimental protocols for their evaluation.

Performance Comparison at a Glance

ParameterThis compoundS-trityl-L-cysteine (STLC)
Eg5 ATPase Inhibition (IC50) ~8 nM[3]140 nM (microtubule-activated)[4]
Antiproliferative Activity (IC50) 30 nM (HCT116 cells)[3]700 nM (HeLa cells, mitotic arrest)[5]
Mechanism of Action Allosteric inhibitor of Eg5 motor domain[3]Allosteric inhibitor of Eg5 motor domain[1]
Cellular Phenotype Induction of monopolar spindles, mitotic arrest, apoptosis[3]Induction of monopolar spindles, mitotic arrest, apoptosis[1]
Clinical Development Has undergone Phase I clinical trials[6]Preclinical research compound[1]

In-Depth Performance Analysis

This compound emerges as a significantly more potent inhibitor of Eg5 in biochemical assays, with an IC50 value in the low nanomolar range for Eg5 ATPase activity.[3] In cellular contexts, it also demonstrates potent antiproliferative effects at low nanomolar concentrations.[3] STLC, while also a potent and selective inhibitor, generally exhibits IC50 values in the mid-to-high nanomolar range for both enzymatic and cellular activities.[4][5]

Both compounds share a common mechanism of action, binding to an allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[1][3] This allosteric inhibition prevents the conformational changes necessary for motor activity, leading to the characteristic and potent antimitotic phenotype of monopolar spindle formation.[1][2]

A key differentiator lies in their clinical development trajectory. This compound has progressed to Phase I clinical trials in patients with advanced solid tumors and lymphoma, indicating a more advanced stage of investigation as a potential therapeutic agent.[6] STLC, on the other hand, remains a widely used and valuable tool in preclinical research for studying Eg5 function and as a reference compound for the development of new Eg5 inhibitors.[1]

Visualizing the Mechanism and Experimental Workflow

To better understand the processes discussed, the following diagrams illustrate the Eg5 inhibition pathway and a typical experimental workflow for evaluating these inhibitors.

Eg5_Inhibition_Pathway Eg5 Inhibition Signaling Pathway Eg5 Eg5 Motor Protein Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle drives Monopolar_Spindle Monopolar Spindle Formation Eg5->Monopolar_Spindle Mitosis Normal Mitosis Bipolar_Spindle->Mitosis Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Inhibitor This compound or STLC Inhibitor->Eg5 inhibits Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Eg5 inhibition pathway.

Experimental_Workflow Experimental Workflow for Eg5 Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays ATPase_Assay Eg5 ATPase Assay End End ATPase_Assay->End Cell_Culture Cancer Cell Lines Treatment Inhibitor Treatment (this compound or STLC) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry Immunofluorescence Spindle Morphology (Immunofluorescence) Treatment->Immunofluorescence Cell_Viability->End Flow_Cytometry->End Immunofluorescence->End Start Start Start->ATPase_Assay Start->Cell_Culture

Caption: Experimental workflow.

Experimental Protocols

In Vitro Eg5 Microtubule-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, and the inhibition of this activity by the test compounds.

Materials:

  • Recombinant human Eg5 motor domain

  • Paclitaxel-stabilized microtubules

  • ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • A coupled enzymatic system (pyruvate kinase/lactate dehydrogenase)

  • NADH and phosphoenolpyruvate

  • Test compounds (this compound, STLC) dissolved in DMSO

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the ATPase assay buffer, microtubules, PK/LDH, NADH, and PEP.

  • Add the Eg5 motor domain to the reaction mixture and incubate for a few minutes to allow for binding to microtubules.

  • Add the test compound at various concentrations (or DMSO as a vehicle control).

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of ATP hydrolysis from the change in absorbance.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based Mitotic Arrest Assay by Flow Cytometry

This method quantifies the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with Eg5 inhibitors.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compounds (this compound, STLC)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Determine the percentage of cells in the G2/M phase of the cell cycle using appropriate software.

Immunofluorescence Analysis of Mitotic Spindle Formation

This technique allows for the direct visualization of the mitotic spindle and the assessment of the monopolar spindle phenotype induced by Eg5 inhibitors.

Materials:

  • Cancer cell line grown on coverslips

  • Test compounds (this compound, STLC)

  • Fixative (e.g., 4% paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the test compounds or DMSO for a time sufficient to induce mitotic arrest.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with the primary antibody against α-tubulin.

  • Wash to remove unbound primary antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Wash to remove unbound secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade medium.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.

Conclusion

Both this compound and S-trityl-L-cysteine are valuable chemical tools for the study of Eg5 and its role in mitosis. This compound stands out for its superior potency and its progression into clinical investigation, making it a compound of significant interest for translational research. STLC, with its well-characterized profile, remains an indispensable reference compound for basic research and early-stage drug discovery efforts targeting Eg5. The choice between these two inhibitors will ultimately depend on the specific research question, the desired potency, and the experimental context. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies in the dynamic field of cancer cell division.

References

A Comparative Guide to the Quantitative Analysis of Monopolar Spindle Formation by EMD534085

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the induction of monopolar spindles is a key indicator of mitotic disruption and a hallmark of many anti-cancer therapeutic strategies. EMD534085 is a potent and selective inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation of a bipolar spindle. This guide provides a quantitative comparison of this compound with other well-known compounds that induce monopolar spindle formation, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Mitotic Machinery

The formation of a bipolar mitotic spindle is crucial for the accurate segregation of chromosomes during cell division. Disruption of this process can lead to mitotic arrest and ultimately, cell death. Small molecule inhibitors that induce a monopolar spindle phenotype primarily target two key proteins: Eg5 (also known as KSP or KIF11) and Polo-like kinase 1 (Plk1).

This compound and other Eg5 Inhibitors (Monastrol, S-trityl-L-cysteine - STLC): These compounds are allosteric inhibitors of Eg5.[1][2] By binding to a pocket on the motor domain of Eg5, they inhibit its ATPase activity.[3] Eg5 is a plus-end directed motor protein that slides antiparallel microtubules apart, a critical step in the separation of centrosomes to form a bipolar spindle.[4] Inhibition of Eg5 prevents this outward force, leading to the collapse of the spindle into a monopolar structure with a characteristic radial array of microtubules surrounded by a ring of chromosomes.[4][5]

Eg5_Inhibition_Pathway cluster_mitosis Early Mitosis cluster_inhibition Eg5 Inhibition Duplicated_Centrosomes Duplicated Centrosomes Bipolar_Spindle Bipolar Spindle Formation Eg5 Eg5 Motor Protein (Kinesin-5) Microtubules Antiparallel Microtubules This compound This compound (or Monastrol, STLC) Inhibited_Eg5 Inhibited Eg5 Monopolar_Spindle Monopolar Spindle Formation

BI 2536 (a Plk1 Inhibitor): BI 2536 is a potent and selective ATP-competitive inhibitor of Plk1.[6] Plk1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[7][8] Inhibition of Plk1 disrupts these processes, leading to the formation of abnormal mitotic figures, including monopolar spindles.[6][9] The formation of monopolar spindles upon Plk1 inhibition is often attributed to defects in centrosome separation and maturation.[10]

Plk1_Inhibition_Pathway cluster_mitosis_plk1 Mitotic Progression cluster_inhibition_plk1 Plk1 Inhibition Plk1 Polo-like Kinase 1 (Plk1) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Segregation Chromosome Segregation BI2536 BI 2536 Inhibited_Plk1 Inhibited Plk1 Monopolar_Spindle_Plk1 Monopolar Spindle Formation

Quantitative Comparison of Monopolar Spindle Induction

The potency of a compound in inducing monopolar spindles is a critical parameter for its evaluation as a potential therapeutic agent. The following tables summarize the available quantitative data for this compound and its alternatives.

Compound Target Cell Line EC50 for Monopolar Spindle Formation Reference
This compoundEg5U-2 OS~70 nmol/L[11]
STLCEg5U-2 OS~400 nmol/L[11]
Compound Target Cell Line Concentration % Monopolar Spindles Reference
This compoundEg5U-2 OS500 nmol/LNot specified, but shown to be effective[11]
MonastrolEg51A910 µM~85%[4]
STLCEg5RPE-1Not specified69 ± 9% (spindle collapse)[1]
BI 2536Plk1HCT1163 nMSlightly higher than control[12]
BI 2536 + PF670462 (CK1δ/ε inhibitor)Plk1 + CK1δ/εHCT1163 nM + Not specified36%[12]
Compound Target Assay IC50 Reference
This compoundEg5ATPase activity8 nM[3][13]
This compoundEg5HCT116 cell proliferation30 nM[13]
MonastrolEg5ATPase activity14 µM[14]

Experimental Protocols

Accurate quantification of monopolar spindle formation relies on robust experimental procedures. The following is a generalized protocol for immunofluorescence staining and analysis of mitotic spindles.

Immunofluorescence Staining of Mitotic Spindles
  • Cell Culture and Treatment: Plate cells on glass coverslips at an appropriate density. Treat the cells with the desired concentrations of this compound or other inhibitors for a specified duration (e.g., 4-24 hours).

  • Fixation: Gently wash the cells with pre-warmed PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgSO₄, pH 6.9). Fix the cells with 4% paraformaldehyde in PHEM buffer for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PHEM-T (PHEM buffer + 0.1% Triton X-100). Permeabilize the cells with 0.5% Triton X-100 in PHEM buffer for 5-10 minutes.

  • Blocking: Wash the cells three times with PHEM-T. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 10% boiled donkey serum in PHEM) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against α-tubulin (to visualize microtubules) and a centrosome marker (e.g., γ-tubulin or pericentrin) in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PHEM-T. Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 568) diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • DNA Staining and Mounting: Wash the cells three times with PHEM-T. Stain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy and Image Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype. A monopolar spindle is typically characterized by a single aster of microtubules with chromosomes arranged in a rosette around it.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Fixation 2. Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization 3. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., Donkey Serum) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation (α-tubulin, γ-tubulin) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Fluorescently labeled) Primary_Ab->Secondary_Ab Staining_Mounting 7. DNA Staining & Mounting (DAPI) Secondary_Ab->Staining_Mounting Microscopy 8. Fluorescence Microscopy Staining_Mounting->Microscopy Quantification 9. Quantification of Monopolar Spindles Microscopy->Quantification

Conclusion

This compound is a highly potent inducer of monopolar spindle formation, demonstrating a significantly lower EC50 compared to the classic Eg5 inhibitor, STLC.[11] Its mechanism of action, through the inhibition of the mitotic kinesin Eg5, is well-characterized and provides a clear rationale for its anti-proliferative effects. While direct quantitative comparisons with Plk1 inhibitors like BI 2536 are limited by differing experimental setups, the available data consistently positions this compound as a powerful tool for studying mitotic processes and as a promising candidate for anti-cancer drug development. The provided protocols offer a standardized approach for researchers to quantitatively assess the effects of this compound and other compounds on mitotic spindle integrity.

References

IC50 determination of EMD534085 in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the IC50 of EMD534085 in Cancer Cell Lines

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines. This compound is a potent and selective inhibitor of the mitotic kinesin Eg5, a protein essential for the formation of a bipolar spindle during mitosis.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a target for anti-cancer therapies.[1][3] This document is intended for researchers, scientists, and professionals in drug development, offering a summary of experimental data, detailed protocols, and a comparison with alternative compounds.

IC50 Values of this compound

The potency of this compound has been evaluated in several cancer cell lines. The IC50 values, which represent the concentration of the drug required to inhibit cell proliferation by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Cancer30[1]
HL-60LeukemiaNot specified, but induces mitotic arrest and apoptosis[1]
Enzyme Inhibition Kinesin Spindle Protein Eg5 8 [1][2]

Comparison with Alternative Anti-mitotic Agents

This compound offers a distinct mechanism of action compared to other anti-mitotic drugs like taxanes (e.g., Paclitaxel/Taxol). While both classes of drugs induce mitotic arrest, their molecular targets differ.

  • This compound : Targets the kinesin spindle protein Eg5, preventing the separation of centrosomes and leading to the formation of monopolar spindles.[4]

  • Taxanes : Target microtubules directly, stabilizing them and thereby interfering with the dynamic instability required for proper spindle function.[5]

A significant advantage of Eg5 inhibitors is their potential efficacy in cancers that have developed resistance to taxanes.[5] Taxane resistance can arise from mutations in tubulin, the building block of microtubules. Since this compound does not bind to tubulin, it may remain effective against such resistant cell lines.[5]

Signaling Pathway of this compound-induced Mitotic Arrest

This compound acts by allosterically inhibiting the ATPase activity of the Eg5 kinesin motor protein. This inhibition prevents Eg5 from sliding microtubules apart, which is a critical step for the separation of centrosomes and the establishment of a bipolar spindle. The cell's spindle assembly checkpoint detects this failure, leading to a prolonged arrest in mitosis. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

EMD534085_Pathway cluster_0 Cell Cycle Progression cluster_1 This compound Intervention cluster_2 Cellular Outcome Prophase Prophase Eg5_Kinesin Eg5_Kinesin Prophase->Eg5_Kinesin activates Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase This compound This compound This compound->Eg5_Kinesin inhibits Bipolar_Spindle_Formation Bipolar Spindle Formation Eg5_Kinesin->Bipolar_Spindle_Formation drives Mitotic_Arrest Mitotic Arrest Bipolar_Spindle_Formation->Metaphase Bipolar_Spindle_Formation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis leads to

Caption: this compound inhibits Eg5, preventing bipolar spindle formation and causing mitotic arrest, which leads to apoptosis.

Experimental Protocols

The determination of IC50 values is a critical step in assessing the efficacy of a cytotoxic compound. A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Protocol: IC50 Determination using MTT Assay
  • Cell Seeding:

    • Cancer cells are harvested during their logarithmic growth phase.

    • A cell suspension is prepared, and the cell density is adjusted.

    • 100 µL of the cell suspension (typically 1,000-10,000 cells) is seeded into each well of a 96-well plate.[6]

    • The plate is incubated (e.g., at 37°C, 5% CO2) to allow cells to attach.[6]

  • Drug Treatment:

    • A stock solution of this compound is prepared in a suitable solvent, such as DMSO.[6]

    • A series of dilutions are made to create a range of concentrations.

    • The culture medium is removed from the wells, and 100 µL of medium containing the various concentrations of this compound is added.

    • Control wells containing medium with DMSO but without the drug are also prepared.

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[6][7]

  • MTT Assay:

    • Following incubation, 20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well.[6]

    • The plate is incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]

    • The medium containing MTT is then carefully removed.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

    • The plate is placed on a shaker for 10 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[6]

    • The percentage of cell viability is calculated for each drug concentration relative to the control wells.

    • The IC50 value is determined by plotting the log of the drug concentration versus the percentage of cell viability and fitting the data to a sigmoidal dose-response curve.[8]

Experimental Workflow

The following diagram illustrates the key steps in determining the IC50 value of a compound in a cell-based assay.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cancer Cell Line Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Drug_Dilution 2. Prepare Serial Dilutions of this compound Add_Drug 4. Add Drug Dilutions to Wells Drug_Dilution->Add_Drug Seed_Cells->Add_Drug Incubate 5. Incubate for 24-72 hours Add_Drug->Incubate MTT_Assay 6. Perform Cell Viability Assay (MTT) Incubate->MTT_Assay Measure_Abs 7. Measure Absorbance MTT_Assay->Measure_Abs Calculate_IC50 8. Plot Dose-Response Curve & Calculate IC50 Measure_Abs->Calculate_IC50

Caption: Workflow for determining the IC50 value of this compound using a cell-based viability assay.

References

A Head-to-Head Battle: Comparing the Potency and Action of Kinesin-5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of kinesin-5 inhibitors presents a promising frontier in anti-mitotic cancer therapy. This guide offers a side-by-side comparison of key kinesin-5 inhibitors, delving into their performance backed by experimental data, detailed methodologies for crucial assays, and visual representations of their mechanism of action and evaluation workflow.

Kinesin-5, also known as Eg5 or KSP, is a crucial motor protein responsible for establishing and maintaining the bipolar mitotic spindle, a prerequisite for accurate chromosome segregation during cell division.[1] Its inhibition leads to a characteristic mitotic arrest with the formation of monopolar spindles, ultimately triggering cell death in proliferating cancer cells. This specific role in mitosis makes kinesin-5 an attractive target for cancer therapeutics, with several small molecule inhibitors having progressed into preclinical and clinical trials.[2]

Quantitative Comparison of Kinesin-5 Inhibitors

The following table summarizes the in vitro potency of several well-characterized kinesin-5 inhibitors against the ATPase activity of the Eg5 motor domain and their efficacy in inducing mitotic arrest in cellular assays.

InhibitorTargetIC50 (ATPase Assay)KiCellular Effect (Mitotic Arrest IC50)Clinical Trial Phase
Monastrol Kinesin-5/Eg5~14 µM[3]-~25 µMPreclinical[2]
Ispinesib (SB-715992) Kinesin-5/Eg5<10 nM[4]1.7 nM[3]1.2–9.5 nM[5]Phase I/II (Completed/Terminated)[4]
Filanesib (ARRY-520) Kinesin-5/Eg56 nM[6]--Multiple Clinical Trials[6]
S-trityl-L-cysteine (STLC) Kinesin-5/Eg5--GI50 of 1.3 µM in 60 human tumor cell lines[7]Preclinical[2]
Dimethylenastron Kinesin-5/Eg5200 nM[3][7]--Preclinical[7]
K858 Kinesin-5/Eg51.3 µM[7]--Preclinical[7]
MK-0731 Kinesin-5/Eg52.2 nM[4][7]--Phase I (Completed)[4]
ARQ 621 Kinesin-5/Eg5---Phase I[3]
Litronesib (LY2523355) Kinesin-5/Eg5--Induces mitotic arrest at 25 nM[8]-

Mechanism of Action: Halting the Mitotic Engine

Kinesin-5 inhibitors are primarily allosteric inhibitors that bind to a pocket on the motor domain of Eg5, distinct from the ATP and microtubule binding sites.[9] This binding event locks the motor protein in a state that is unable to hydrolyze ATP or interact effectively with microtubules, thereby preventing the outward pushing force required for centrosome separation.[1][10] The consequence is the formation of a monopolar spindle, where duplicated but unseparated centrosomes reside at the center of a radial array of microtubules, leading to the activation of the spindle assembly checkpoint and subsequent mitotic arrest.[1]

Kinesin5_Pathway cluster_prophase Prophase cluster_metaphase Metaphase cluster_inhibition Inhibition Duplicated Centrosomes Duplicated Centrosomes Kinesin-5 (Eg5) Kinesin-5 (Eg5) Duplicated Centrosomes->Kinesin-5 (Eg5) recruits Microtubules Microtubules Kinesin-5 (Eg5)->Microtubules crosslinks & slides apart Kinesin-5 Inhibitor Kinesin-5 Inhibitor Kinesin-5 (Eg5)->Kinesin-5 Inhibitor binds to Bipolar Spindle Bipolar Spindle Microtubules->Bipolar Spindle forms Monopolar Spindle Monopolar Spindle Kinesin-5 Inhibitor->Monopolar Spindle results in Mitotic Arrest Mitotic Arrest Monopolar Spindle->Mitotic Arrest leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1. Signaling pathway of Kinesin-5 in mitosis and its inhibition.

Experimental Evaluation of Kinesin-5 Inhibitors

The discovery and characterization of novel kinesin-5 inhibitors typically follow a structured workflow involving both biochemical and cell-based assays.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_biochemical Biochemical Characterization cluster_cellular Cellular Validation HTS High-Throughput Screening (e.g., ATPase Assay) Hit Compounds Hit Compounds HTS->Hit Compounds IC50 Determination IC50 Determination (ATPase Assay) Hit Compounds->IC50 Determination Ki Determination Ki Determination IC50 Determination->Ki Determination Mechanism of Action Mechanism of Action Studies (e.g., Kinetics) Ki Determination->Mechanism of Action Mitotic Arrest Assay Mitotic Arrest Assay (Monopolar Spindle Formation) Mechanism of Action->Mitotic Arrest Assay Cell Viability Assay Cell Viability/Cytotoxicity Assay Mitotic Arrest Assay->Cell Viability Assay Lead Compound Lead Compound Cell Viability Assay->Lead Compound

Figure 2. Experimental workflow for the evaluation of Kinesin-5 inhibitors.

Experimental Protocols

Kinesin-5 ATPase Activity Assay (Microtubule-Stimulated)

This assay measures the rate of ATP hydrolysis by the kinesin-5 motor domain in the presence of microtubules, and the inhibitory effect of test compounds.

  • Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is coupled to a colorimetric or fluorescent readout. A common method is the malachite green assay, which detects free phosphate.

  • Materials:

    • Purified recombinant human kinesin-5 (Eg5) motor domain.

    • Paclitaxel-stabilized microtubules.

    • Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

    • ATP solution.

    • Test inhibitors dissolved in DMSO.

    • Malachite green reagent.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, microtubules, and the kinesin-5 enzyme in a 96-well plate.

    • Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction and measure the amount of Pi produced using the malachite green reagent by reading the absorbance at the appropriate wavelength (e.g., 620 nm).

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Mitotic Arrest Assay

This cell-based assay determines the ability of an inhibitor to induce the characteristic monopolar spindle phenotype.

  • Principle: Cells treated with a kinesin-5 inhibitor will arrest in mitosis with monopolar spindles. This can be visualized by immunofluorescence microscopy.

  • Materials:

    • Cancer cell line (e.g., HeLa, A549).

    • Cell culture medium and supplements.

    • Test inhibitors dissolved in DMSO.

    • Fixative (e.g., methanol or paraformaldehyde).

    • Permeabilization buffer (e.g., Triton X-100 in PBS).

    • Primary antibodies: anti-α-tubulin (to visualize microtubules) and anti-pericentrin or anti-γ-tubulin (to visualize centrosomes).

    • Fluorescently labeled secondary antibodies.

    • Nuclear counterstain (e.g., DAPI).

  • Procedure:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor or vehicle control for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies, followed by incubation with fluorescently labeled secondary antibodies.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype for each inhibitor concentration.

    • Determine the IC50 for mitotic arrest by plotting the percentage of monopolar spindles against the inhibitor concentration.

References

EMD534085: A Comparative Guide to its Kinesin Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinesin inhibitor EMD534085, focusing on its selectivity profile against a panel of other kinesin motor proteins. The information presented is compiled from publicly available data and is intended to provide an objective overview for research and drug development purposes.

Introduction to this compound

This compound is a potent and highly selective, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11)[1]. Eg5 is a crucial motor protein for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive target for cancer therapy[2][3][4]. This compound has demonstrated significant preclinical antitumor activity[4].

Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for Eg5 over other kinesin superfamily members. The following table summarizes the available quantitative data on its inhibitory activity.

Kinesin TargetIC50 (nM)Notes
Eg5 (Kinesin-5) 8 Potent inhibition of the primary target.
BimC>10,000No significant inhibition observed at 10 µM.
CENP-E>10,000No significant inhibition observed at 10 µM.
Chromokinesin>10,000No significant inhibition observed at 10 µM.
KHC>10,000No significant inhibition observed at 10 µM.
KIF3C>10,000No significant inhibition observed at 10 µM.
KIFC3>10,000No significant inhibition observed at 10 µM.
MKLP-1>10,000No significant inhibition observed at 10 µM.
MCAK>10,000No significant inhibition observed at 10 µM.

Data compiled from multiple sources indicating no inhibition at 1 µM or 10 µM concentrations for the non-target kinesins[1].

Experimental Protocols

The selectivity of this compound is typically determined using a microtubule-stimulated ATPase activity assay. This biochemical assay measures the rate of ATP hydrolysis by the kinesin motor domain, which is a direct indicator of its motor activity.

Principle of the Kinesin ATPase Activity Assay

Kinesin motor proteins convert the chemical energy from ATP hydrolysis into mechanical force to move along microtubules. The rate of this ATPase activity is significantly stimulated by the presence of microtubules. An inhibitor's potency is determined by its ability to reduce this microtubule-stimulated ATPase activity. The amount of ADP produced is measured, often using a coupled enzyme system that links ADP production to a change in NADH absorbance, which can be monitored spectrophotometrically.

Representative Experimental Protocol
  • Protein Expression and Purification : Recombinant human kinesin motor domains are expressed (e.g., in E. coli) and purified.

  • Microtubule Preparation : Tubulin is polymerized into microtubules in the presence of a stabilizing agent like taxol.

  • ATPase Assay Reaction :

    • A reaction mixture is prepared in an appropriate buffer (e.g., PIPES-based buffer) containing MgCl2, ATP, and a coupled enzyme system (pyruvate kinase and lactate dehydrogenase) with phosphoenolpyruvate and NADH.

    • The purified kinesin enzyme and polymerized microtubules are added to the reaction mixture.

    • Varying concentrations of the inhibitor (this compound) are added to the assay wells. A DMSO control (vehicle) is also included.

  • Data Acquisition : The rate of NADH oxidation is measured by monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis : The rate of ATP hydrolysis is calculated from the change in absorbance. The percentage of inhibition for each inhibitor concentration is determined relative to the DMSO control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the selectivity of a kinesin inhibitor.

G cluster_prep Preparation cluster_assay ATPase Assay cluster_analysis Data Analysis p1 Purify Kinesin Enzymes a2 Add Kinesin, Microtubules, and this compound p1->a2 p2 Polymerize Microtubules p2->a2 a1 Prepare Reaction Mix (ATP, NADH, Coupled Enzymes) a1->a2 a3 Incubate and Monitor Absorbance at 340nm a2->a3 d1 Calculate Rate of ATP Hydrolysis a3->d1 d2 Determine % Inhibition d1->d2 d3 Calculate IC50 Values d2->d3

Kinesin Inhibitor Selectivity Profiling Workflow.

Signaling Pathway of this compound-Induced Apoptosis

Inhibition of Eg5 by this compound prevents the separation of centrosomes and the formation of a bipolar mitotic spindle. This leads to cell cycle arrest in mitosis, characterized by the formation of monoastral spindles. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.

G cluster_downstream Downstream Effects EMD This compound Eg5 Eg5 (Kinesin-5) EMD->Eg5 inhibits Arrest Mitotic Arrest (Monoastral Spindle) Spindle Bipolar Spindle Formation Eg5->Spindle required for Casp9 Caspase-9 Activation Arrest->Casp9 Casp8 Caspase-8 Activation Arrest->Casp8 Mcl1 Mcl-1/XIAP Degradation Arrest->Mcl1 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis

References

In Vivo Efficacy of EMD534085: A Comparative Analysis with Other Antimitotic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EMD534085 has demonstrated significant preclinical antitumor activity by inducing mitotic arrest. In a COLO 205 colon cancer mouse xenograft model, this compound was shown to reduce tumor growth at doses of 15 and 30 mg/kg. A phase I clinical trial established a maximum tolerated dose (MTD) of 108 mg/m²/day, where it was generally well-tolerated but showed limited single-agent efficacy. For a comprehensive understanding, this guide presents available in vivo data for this compound alongside data for the well-established microtubule-targeting agent, paclitaxel, and another Eg5 inhibitor, ispinesib. It is crucial to note that the presented data for each agent are from separate studies, and direct comparisons should be made with caution due to variations in experimental models and protocols.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of this compound, paclitaxel, and ispinesib in different tumor xenograft models. The lack of direct comparative studies necessitates presenting the data from individual experiments.

AgentTargetCancer ModelDosing RegimenKey Efficacy ReadoutsReference
This compound Kinesin Spindle Protein (Eg5)COLO 205 (Colon Cancer) Xenograft15 and 30 mg/kgReduced tumor growth.[1]
Paclitaxel β-tubulinHCT-15 (Colon Cancer) XenograftNot specifiedSignificant inhibition in tumor growth.[2]
Ispinesib Kinesin Spindle Protein (Eg5)Pancreatic Cancer Patient-Derived Xenograft (PDX)Not specifiedDramatically reduced tumor growth.[3]
Ispinesib Kinesin Spindle Protein (Eg5)MDA-MB-468 (Breast Cancer) Xenograft10 mg/kg, i.p., q4d x 3Complete tumor regression.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key experiments cited in this guide.

This compound in COLO 205 Xenograft Model
  • Animal Model: Nude mice.

  • Cell Line: COLO 205 human colon adenocarcinoma cells.

  • Tumor Implantation: Subcutaneous injection of COLO 205 cells into the flank of the mice.

  • Drug Administration: this compound was administered at doses of 15 and 30 mg/kg. The route and schedule of administration were not specified in the available abstract.

  • Efficacy Evaluation: Tumor growth was monitored and compared to a control group.

Paclitaxel in HCT-15 Xenograft Model
  • Animal Model: Mouse xenograft model.

  • Cell Line: HCT-15 human colon adenocarcinoma cell line (paclitaxel-resistant).

  • Drug Formulation: Paclitaxel entrapped in emulsifying wax nanoparticles (PX NPs) and Taxol.

  • Efficacy Evaluation: Tumor growth was monitored. The study noted that the efficacy of Taxol in this model was attributed to its antiangiogenic effect, while the nanoparticle formulation was effective at overcoming drug resistance.[2]

Ispinesib in Pancreatic Cancer PDX Model
  • Animal Model: Patient-Derived Xenograft (PDX) mouse model.

  • Tumor Model: Eg5-positive pancreatic cancer.

  • Drug Administration: The specific dosing regimen was not detailed in the abstract.

  • Efficacy Evaluation: Tumor growth was significantly reduced compared to the vehicle control.[3]

Ispinesib in MDA-MB-468 Xenograft Model
  • Animal Model: SCID mice.

  • Cell Line: MDA-MB-468 triple-negative breast cancer cells.

  • Drug Administration: Ispinesib was administered intraperitoneally (i.p.) at a dose of 10 mg/kg on a q4d x 3 schedule (three doses, every 4 days).[4]

  • Efficacy Evaluation: Tumor regression was observed, with all mice becoming tumor-free.[4]

Mechanism of Action and Signaling Pathways

Antimitotic agents function by disrupting the process of mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This compound and ispinesib target the kinesin spindle protein Eg5, while paclitaxel targets microtubules.

Antimitotic_Signaling_Pathways cluster_eg5 Eg5 Inhibition cluster_tubulin Microtubule Targeting This compound This compound Eg5 Eg5 This compound->Eg5 Inhibits Ispinesib Ispinesib Ispinesib->Eg5 Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Eg5->Mitotic Spindle Formation Essential for Paclitaxel Paclitaxel Microtubule Dynamics Microtubule Dynamics Paclitaxel->Microtubule Dynamics Stabilizes Microtubule Dynamics->Mitotic Spindle Formation Essential for Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Disruption leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Signaling pathways of Eg5 inhibitors and microtubule-targeting agents.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of antimitotic agents in a xenograft mouse model.

InVivo_Workflow Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., i.p., i.v.) Randomization->Treatment Efficacy_Measurement Tumor Volume Measurement Treatment->Efficacy_Measurement Regularly Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) Efficacy_Measurement->Endpoint

References

Validating EMD534085 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of EMD534085, a potent and selective inhibitor of the mitotic kinesin-5 (KSP, also known as Eg5). We will explore the performance of this compound alongside alternative KSP inhibitors and detail the experimental protocols for key validation assays.

This compound is a highly selective inhibitor of the mitotic kinesin-5, with an IC50 of 8 nM.[1][2] Its mechanism of action involves binding to an allosteric pocket of kinesin-5, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[1] This targeted approach has positioned kinesin-5 inhibitors as a promising class of anti-cancer therapeutics.

Comparison of Kinesin-5 Inhibitors

CompoundTargetBiochemical IC50Cellular EffectsKey Features
This compound Kinesin-5 (Eg5)8 nM[1][2]Induces mitotic arrest and apoptosis in HCT116 (IC50 = 30 nM) and HL-60 cells.[1][3]Potent and selective; does not inhibit other tested kinesins at concentrations up to 10 µM.[1]
Ispinesib (SB-715992) Kinesin-5 (Eg5)~2-3 nMCauses mitotic arrest and has shown clinical activity in various cancer types.[4][5]One of the first KSP inhibitors to enter clinical trials.[6]
Filanesib (ARRY-520) Kinesin-5 (Eg5)~1.5 nMInduces cell cycle arrest and apoptosis; has been evaluated in clinical trials.[6]Another clinically evaluated KSP inhibitor.
Monastrol Kinesin-5 (Eg5)~14 µMA cell-permeable inhibitor that causes mitotic arrest.A widely used tool compound for studying kinesin-5 function.
S-Trityl-L-cysteine (STLC) Kinesin-5 (Eg5)~0.3 µMPotent inhibitor that arrests cells in mitosis.Interacts with a similar allosteric pocket as monastrol.

Validating Target Engagement in Cells

Confirming that a compound interacts with its intended target within a complex cellular environment is a critical step in drug development. Several biophysical and cell-based methods can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure target engagement in intact cells and tissues.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of a drug to its target protein can alter the protein's melting point. This change can be quantified by heating cell lysates or intact cells to various temperatures, followed by the separation of soluble and aggregated proteins and detection of the target protein, often by Western blotting or mass spectrometry.[7]

  • Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) at various concentrations for a specified duration. Include a vehicle-only control.

  • Heating: Aliquot the cell suspension or lysate and heat the samples at a range of temperatures for a defined time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of the target protein (kinesin-5) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

cluster_workflow CETSA Workflow cluster_principle Principle Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Lysis Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Detection Detection Protein Quantification->Detection Data Analysis Data Analysis Detection->Data Analysis Ligand Binding Ligand Binding Thermal Stabilization Thermal Stabilization Ligand Binding->Thermal Stabilization Increased Soluble Protein Increased Soluble Protein Thermal Stabilization->Increased Soluble Protein

Cellular Thermal Shift Assay (CETSA) workflow and principle.
Affinity-Based Pull-Down Assays

These methods utilize a modified version of the drug candidate to capture its interacting proteins from a cell lysate.

  • Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker.

  • Cell Lysis: Prepare a lysate from the cells of interest.

  • Incubation: Incubate the cell lysate with the biotinylated this compound probe immobilized on streptavidin beads. A control with free, non-biotinylated this compound can be included to demonstrate competition.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Identify the eluted proteins using mass spectrometry or Western blotting for kinesin-5.

Phenotypic and Downstream Biomarker Analysis

While not a direct measure of target binding, assessing the downstream cellular consequences of target inhibition provides crucial validation. For kinesin-5 inhibitors, the hallmark cellular phenotype is mitotic arrest.

  • Cell Treatment: Treat cells with this compound or alternative inhibitors at various concentrations.

  • Fixation and Staining: After a suitable incubation period (e.g., 16-24 hours), fix the cells and stain them with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), and a DNA dye (e.g., DAPI).

  • Microscopy: Analyze the cells using fluorescence microscopy to quantify the percentage of cells arrested in mitosis (mitotic index). An increase in the mitotic index indicates engagement of the mitotic machinery. A study showed that this compound treatment of HL60 cells resulted in a significant accumulation of phospho-Histone H3.[1]

This compound This compound Kinesin-5 (Eg5) Kinesin-5 (Eg5) This compound->Kinesin-5 (Eg5) binds to Inhibition of Spindle Pole Separation Inhibition of Spindle Pole Separation Kinesin-5 (Eg5)->Inhibition of Spindle Pole Separation leads to Mitotic Arrest Mitotic Arrest Inhibition of Spindle Pole Separation->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Signaling pathway of this compound-induced mitotic arrest.

Conclusion

Validating the cellular target engagement of this compound is essential for its development as a therapeutic agent. While direct comparative data with other kinesin-5 inhibitors using techniques like CETSA is limited in the public domain, the available information on biochemical potency and cellular effects strongly supports its selective engagement of kinesin-5. The experimental protocols outlined in this guide provide a framework for researchers to directly assess and compare the target engagement of this compound and other kinesin-5 inhibitors in a cellular context. Such studies will be invaluable for the continued development of this important class of anti-cancer drugs.

References

EMD534085: A Comparative Analysis of Cross-Resistance with Other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Eg5 inhibitor EMD534085 and its potential for cross-resistance with other established chemotherapeutic agents. The information is compiled from preclinical and clinical data to support research and drug development efforts in oncology.

This compound is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), which plays a crucial role in the formation of the bipolar spindle during mitosis.[1][2][3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] This mechanism of action is distinct from many traditional chemotherapeutics, suggesting a potential advantage in overcoming certain types of drug resistance.

Comparison of Mechanistic Profiles and Resistance Pathways

The development of resistance is a major challenge in cancer chemotherapy. Understanding the distinct mechanisms of action and resistance pathways of different drugs is critical for designing effective sequential or combination therapies. The following table summarizes these aspects for this compound and two major classes of chemotherapeutics: taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin).

Drug Class Drug Example(s) Mechanism of Action Known Mechanisms of Resistance
Eg5 Inhibitor This compoundInhibits the motor protein Eg5, preventing centrosome separation and leading to the formation of monopolar spindles and mitotic arrest.[1][2][3]- Point mutations in the Eg5 allosteric binding site or P-loop. - Upregulation of compensatory spindle assembly pathways (e.g., Kif15).[2]
Taxanes Paclitaxel, DocetaxelStabilize microtubules, leading to mitotic arrest.- Overexpression of drug efflux pumps (e.g., P-glycoprotein/MDR1).[4][5] - Mutations in β-tubulin subunits.[6] - Alterations in tubulin isotype expression.[6]
Anthracyclines DoxorubicinIntercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species, leading to DNA damage and apoptosis.- Overexpression of drug efflux pumps (e.g., P-glycoprotein/MDR1, MRP1).[4][7][8] - Increased DNA repair capacity. - Alterations in topoisomerase II.

Inferred Cross-Resistance Profile

Based on the distinct mechanisms of action and resistance, a logical inference of the cross-resistance profile between this compound and other chemotherapeutics can be made. The following diagram illustrates the expected relationships.

cross_resistance cluster_taxane Taxane Resistance cluster_emd This compound Sensitivity cluster_anthracycline Anthracycline Resistance Taxane_Res Taxane-Resistant Cell Pgp P-glycoprotein Overexpression Taxane_Res->Pgp Primary Mechanism Tubulin_Mut Tubulin Mutations Taxane_Res->Tubulin_Mut Secondary Mechanism EMD_Sens This compound Sensitive Pgp->EMD_Sens Likely No Cross-Resistance (this compound not a P-gp substrate) Tubulin_Mut->EMD_Sens Likely No Cross-Resistance (Different Target) Anthracycline_Res Anthracycline-Resistant Cell Pgp_Anthra P-glycoprotein Overexpression Anthracycline_Res->Pgp_Anthra Pgp_Anthra->EMD_Sens Likely No Cross-Resistance (this compound not a P-gp substrate)

Caption: Inferred cross-resistance relationships based on mechanisms.

Signaling Pathway and Experimental Workflow

To further elucidate the context of this compound's action and how its cross-resistance profile can be experimentally determined, the following diagrams illustrate its signaling pathway and a general workflow for a cross-resistance study.

EMD534085_Pathway This compound This compound Eg5 Eg5 Kinesin This compound->Eg5 Inhibits Centrosome Centrosome Separation This compound->Centrosome Blocks Eg5->Centrosome Drives Bipolar_Spindle Bipolar Spindle Formation Centrosome->Bipolar_Spindle Leads to Monopolar_Spindle Monopolar Spindle Formation Centrosome->Monopolar_Spindle Results in Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of this compound-induced mitotic arrest.

Cross_Resistance_Workflow cluster_setup Cell Line Preparation cluster_testing Sensitivity Testing cluster_analysis Data Analysis Parental Parental Cancer Cell Line Resistant Drug-Resistant Cell Line Parental->Resistant Chronic Drug Exposure (e.g., Paclitaxel) Parental_Test Treat Parental Cells with This compound & Paclitaxel Resistant_Test Treat Resistant Cells with This compound & Paclitaxel Dose_Response Dose-Response Assay (e.g., MTT, CellTiter-Glo) Dose_Response->Parental_Test Dose_Response->Resistant_Test IC50 Calculate IC50 Values Parental_Test->IC50 Resistant_Test->IC50 Comparison Compare IC50s between Parental and Resistant Lines IC50->Comparison

Caption: Experimental workflow for a cross-resistance study.

Experimental Protocols

While specific cross-resistance studies involving this compound are not widely published, a standard methodology for assessing cross-resistance in vitro is provided below.

Objective: To determine if cell lines with acquired resistance to a standard chemotherapeutic agent (e.g., paclitaxel) exhibit cross-resistance to this compound.

1. Generation of Drug-Resistant Cell Lines:

  • Cell Culture: Begin with a parental cancer cell line (e.g., MCF-7, HCT116) known to be sensitive to the chemotherapeutic of interest.

  • Drug Exposure: Culture the cells in the presence of the chemotherapeutic agent (e.g., paclitaxel) at a concentration close to the IC50.

  • Dose Escalation: Gradually increase the concentration of the drug in the culture medium as the cells develop resistance and are able to proliferate. This process is typically carried out over several months.

  • Verification of Resistance: Periodically assess the IC50 of the drug in the cultured cells to confirm the development of a stable resistant phenotype. A significant increase in IC50 compared to the parental line indicates resistance.

2. Cell Viability Assay for Cross-Resistance Testing:

  • Cell Seeding: Seed both the parental and the newly generated resistant cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and the original chemotherapeutic agent (as a control). Include untreated wells as a negative control.

  • Incubation: Incubate the cells for a period that allows for at least two cell doublings in the untreated control wells (typically 72 hours).

  • Viability Measurement: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the viability data to the untreated control for each cell line.

    • Plot the normalized viability against the logarithm of the drug concentration to generate dose-response curves.

    • Calculate the IC50 (the concentration of drug that inhibits 50% of cell growth) for each drug in both the parental and resistant cell lines using non-linear regression analysis.

    • Interpretation: If the IC50 of this compound is similar in both the parental and resistant cell lines, it indicates a lack of cross-resistance. A significant increase in the IC50 of this compound in the resistant line would suggest cross-resistance.

Conclusion

The distinct mechanism of action of this compound, targeting the mitotic kinesin Eg5, suggests that it is unlikely to share cross-resistance with chemotherapeutics whose resistance mechanisms are primarily based on drug efflux pumps like P-glycoprotein or on mutations in tubulin. This positions this compound and other Eg5 inhibitors as potentially valuable therapeutic options for patients with tumors that have acquired resistance to taxanes or anthracyclines. However, further direct experimental evidence from studies using a panel of drug-resistant cell lines is needed to definitively confirm the cross-resistance profile of this compound. The methodologies outlined in this guide provide a framework for conducting such essential preclinical investigations.

References

Safety Operating Guide

Safe Handling and Disposal of EMD534085: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management of investigational compounds is paramount for laboratory safety and environmental protection. This document provides essential logistical and safety information for the handling and disposal of EMD534085, a potent and selective inhibitor of the mitotic kinesin-5. Adherence to these guidelines is critical to mitigate risks and ensure compliance with standard laboratory safety protocols.

Immediate Safety and Operational Plan

This compound, as a bioactive small molecule, requires careful handling to prevent accidental exposure and ensure the integrity of experimental results. The following operational plan outlines the necessary precautions and procedures for working with and disposing of this compound.

Personal Protective Equipment (PPE) and Handling

When handling this compound in its solid form or in solution, appropriate personal protective equipment is mandatory. This includes, but is not limited to:

  • Standard laboratory coat: To protect against splashes and contamination of personal clothing.

  • Safety goggles or glasses: To prevent eye exposure.

  • Chemical-resistant gloves: To avoid skin contact.

All handling of the compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

Spill Management

In the event of a spill, the area should be immediately secured to prevent further spread. Spills should be cleaned using an appropriate absorbent material. All contaminated materials, including the absorbent, gloves, and any other disposable equipment, must be collected and disposed of as hazardous chemical waste.

Proper Disposal of this compound

As a potent biological inhibitor, this compound must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential harm to aquatic life and other organisms. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular laboratory trash.

Waste Segregation and Collection

All waste materials containing this compound, including unused stock, experimental solutions, contaminated consumables (e.g., pipette tips, tubes, flasks), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used.

The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

Disposal Workflow

The following diagram illustrates the step-by-step procedure for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste (Unused compound, contaminated labware) B Segregate Waste (Collect in a dedicated, labeled container) A->B C Store in Designated Hazardous Waste Accumulation Area B->C D Contact Environmental Health & Safety (EHS) for Waste Pickup C->D E Professional Disposal (Incineration by a licensed vendor) D->E

Caption: A flowchart illustrating the proper workflow for the disposal of this compound waste.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound.

ParameterValueCell Line/SystemReference
IC₅₀ (Kinesin-5 Inhibition)8 nMBiochemical Assay[1]
IC₅₀ (Cell Proliferation)30 nMHCT116 Colon Cancer Cells[2]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the mitotic kinesin-5 (also known as Eg5 or KIF11).[1] This motor protein is essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for the proper segregation of chromosomes during cell division.[3][4]

By binding to an allosteric pocket of kinesin-5, this compound inhibits its ATPase activity.[1] This inhibition prevents the motor protein from moving along microtubules, leading to the disruption of spindle formation. As a result, cells are arrested in mitosis with a characteristic monopolar spindle phenotype.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][5]

The signaling pathway affected by this compound is central to cell cycle progression. The diagram below illustrates the mechanism of action.

G This compound Mechanism of Action cluster_0 Normal Mitosis cluster_1 Mitosis with this compound A Kinesin-5 (Eg5) (Active) B Bipolar Spindle Formation A->B C Proper Chromosome Segregation B->C D Successful Cell Division C->D E This compound F Kinesin-5 (Eg5) (Inhibited) E->F G Monopolar Spindle Formation F->G H Mitotic Arrest G->H I Apoptosis (Cell Death) H->I

Caption: Diagram illustrating the inhibitory effect of this compound on kinesin-5 and the subsequent cellular consequences.

Experimental Protocols

The following is a representative protocol for a cell-based assay to evaluate the effect of this compound on cell cycle progression. This protocol is provided for informational purposes, and specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Synchronization and Treatment for Cell Cycle Analysis

Objective: To assess the mitotic arrest induced by this compound in a synchronized cell population.

Materials:

  • HeLa or MCF7 epithelial cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • RO-3306 (CDK1 inhibitor for G2 synchronization)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry staining buffer

  • Propidium iodide (PI) or other DNA content stain

  • RNase A

Procedure:

  • Cell Seeding: Plate HeLa or MCF7 cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of synchronization.

  • Synchronization: Treat the cells with 10 µM RO-3306 for 16 hours to synchronize them in the G2 phase of the cell cycle.[1]

  • Release from G2 Arrest and Treatment:

    • Wash the cells twice with warm PBS to remove the RO-3306.

    • Release the cells into either fresh, warm growth medium (control) or medium supplemented with 500 nM this compound.[1]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 6, 12, 24 hours) to allow them to progress through mitosis.

  • Cell Harvest and Fixation:

    • At each time point, harvest the cells by trypsinization.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C until analysis.

  • Staining for DNA Content:

    • Centrifuge the fixed cells to pellet and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on single cells and analyze the DNA content to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in the this compound-treated samples compared to the control indicates mitotic arrest.

By providing this comprehensive guide, we aim to empower researchers with the necessary information to handle and dispose of this compound safely and responsibly, fostering a culture of safety and excellence in the laboratory.

References

Personal protective equipment for handling EMD534085

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling EMD534085, a potent and selective inhibitor of the mitotic kinesin-5, adherence to strict safety protocols is paramount.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn at all times to minimize the risk of exposure. The following table summarizes the required PPE:

PPE CategoryItemSpecifications
Eye/Face Protection Safety GlassesMust be worn to protect against splashes.
Skin Protection Laboratory CoatA standard laboratory coat should be worn.
GlovesChemical-resistant gloves are required.
Respiratory Protection Not RequiredUnder normal conditions of use, respiratory protection is not required.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Use in a well-ventilated area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with inert material (e.g., sand, vermiculite).

  • Collect the absorbed material in a sealed container for disposal.

  • Clean the spill area with a suitable cleaning agent.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Emergency First Aid Measures

Immediate action is crucial in case of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a research setting, from preparation to disposal.

G prep Preparation - Don appropriate PPE - Work in a ventilated area weigh Weighing - Use a calibrated scale - Handle with care to avoid dust prep->weigh dissolve Dissolution - Add solvent to the solid compound - Mix gently until fully dissolved weigh->dissolve experiment Experimentation - Perform the experiment following the protocol dissolve->experiment cleanup Cleanup - Decontaminate work surfaces - Remove PPE correctly experiment->cleanup disposal Waste Disposal - Segregate waste - Dispose of according to regulations cleanup->disposal

Caption: Standard operational workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.